Wee1-IN-3
Description
Properties
IUPAC Name |
1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-6-[(2-methylspiro[1,3-dihydroisoquinoline-4,1'-cyclopropane]-7-yl)amino]-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N7O2/c1-5-13-34-25(36)20-15-29-26(32-24(20)35(34)23-8-6-7-22(31-23)27(2,3)37)30-19-9-10-21-18(14-19)16-33(4)17-28(21)11-12-28/h5-10,14-15,37H,1,11-13,16-17H2,2-4H3,(H,29,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZFIXAMFNNRKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC(=CC=C1)N2C3=NC(=NC=C3C(=O)N2CC=C)NC4=CC5=C(C=C4)C6(CC6)CN(C5)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Wee1-IN-3: Targeting the G2/M Cell Cycle Checkpoint in Oncology
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive technical overview of the function and mechanism of Wee1-IN-3, a potent inhibitor of Wee1 kinase, within the context of the G2/M cell cycle checkpoint. It details the molecular pathways, quantitative efficacy, and the experimental protocols used to characterize this class of inhibitors, offering valuable insights for cancer research and therapeutic development.
The G2/M Checkpoint and the Role of Wee1 Kinase
The cell cycle is a tightly regulated process with critical checkpoints that ensure genomic integrity before cell division.[1] The G2/M checkpoint, in particular, serves as a crucial gatekeeper, preventing cells from entering mitosis (M phase) with damaged or incompletely replicated DNA.[2][3] A key regulator of this checkpoint is the Wee1 kinase, a serine-threonine kinase that acts as a mitotic inhibitor.[3][4]
In response to DNA damage, checkpoint signaling pathways activate Wee1.[5] Wee1 then exerts its inhibitory function by phosphorylating cyclin-dependent kinase 1 (CDK1, also known as Cdc2) at the Tyrosine-15 (Tyr15) residue.[4][6] This phosphorylation event inactivates the CDK1/Cyclin B complex, the primary engine that drives mitotic entry, thereby inducing cell cycle arrest in the G2 phase to allow time for DNA repair.[2][4][7]
Many cancer cells harbor mutations in the p53 tumor suppressor gene, which cripples the G1/S checkpoint.[1][7] This deficiency makes them heavily reliant on the G2/M checkpoint for survival, especially when undergoing DNA damage from chemotherapy or radiation.[1][8][9] Consequently, inhibiting Wee1 kinase presents a promising therapeutic strategy to selectively target these vulnerable cancer cells.[8][10] By abrogating the G2/M checkpoint, Wee1 inhibitors force cancer cells with damaged DNA to prematurely enter mitosis, leading to a form of cell death known as mitotic catastrophe.[4][7][11]
This compound: A Potent Kinase Inhibitor
This compound is a potent small molecule inhibitor of Wee1 kinase, demonstrating significant anti-cancer activities.[12] It is designed to target the ATP-binding site of Wee1, effectively blocking its kinase function and preventing the inhibitory phosphorylation of CDK1.
Quantitative Data and Comparative Analysis
The potency of this compound and other notable Wee1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) values, both in cell-free kinase assays and in cell-based proliferation assays.
| Inhibitor Name | Target(s) | Kinase IC50 (nM) | Cell Proliferation IC50 (nM) | Notes |
| This compound | Wee1 | <10[12] | <100 (H23 cells)[12], 100-1000 (SW480 cells)[12] | Potent Wee1 kinase inhibitor with demonstrated anti-cancer activity.[12] |
| Adavosertib (AZD1775/MK-1775) | Wee1 | 5.2[13][14] | Varies by cell line | First-in-class, highly selective Wee1 inhibitor extensively studied in clinical trials.[6][8][10] |
| ZN-c3 (Azenosertib) | Wee1 | 3.4 - 3.9[14] | Varies by cell line | Potent and selective oral Wee1 inhibitor.[8][14] |
| Debio 0123 | Wee1 | 0.8[14] | 109 - 7080 (in a broad panel)[14] | Highly selective Wee1 kinase inhibitor with a Ki of 0.1 nM.[14] |
| APR-1051 | Wee1 | 1.6 - 1.9 | Varies by cell line | Noted for high potency and selectivity over PLK kinases. |
| PD0166285 | Wee1, Chk1 | 59 (Wee1)[13][14] | Varies by cell line | A novel, early G2 checkpoint abrogator.[13][15] |
Data compiled from multiple sources.[8][12][13][14][15] Note that IC50 values can vary based on specific assay conditions.
Signaling Pathway and Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of Wee1 kinase. This abrogation of the G2/M checkpoint initiates a cascade of molecular events culminating in selective cancer cell death.
-
Inhibition of Wee1: this compound binds to Wee1, preventing it from phosphorylating CDK1 on Tyr15.[4]
-
CDK1 Activation: The absence of the inhibitory phosphate group allows the CDK1/Cyclin B complex to become active.[7]
-
Premature Mitotic Entry: The activated CDK1/Cyclin B complex drives the cell past the G2 checkpoint and into mitosis, regardless of the status of its DNA.[3][7]
-
Mitotic Catastrophe: If the cell contains significant DNA damage (a common state in cancer cells, especially after chemotherapy), this forced mitotic entry leads to gross chromosomal abnormalities and ultimately, apoptotic cell death.[4][11]
Key Experimental Protocols
Characterizing the function of this compound involves a series of in vitro biochemical and cell-based assays.
This assay directly measures the ability of an inhibitor to block the enzymatic activity of Wee1.
-
Principle: Measures the transfer of phosphate from ATP to a specific Wee1 substrate. The amount of remaining ATP or the amount of phosphorylated substrate is quantified.
-
Methodology (Luminescent Kinase Assay - e.g., Kinase-Glo®):
-
Reaction Setup: Recombinant human Wee1 enzyme (e.g., amino acids 215-646) is incubated in a kinase assay buffer with a specific Wee1 substrate and ATP.[16] This is performed in a 96-well or 384-well plate format.
-
Inhibitor Addition: Serial dilutions of this compound (or a control inhibitor like Adavosertib) are added to the reaction wells. A "no inhibitor" well serves as the positive control for 100% activity, and a "no enzyme" well serves as the blank.[16] The final DMSO concentration should be kept low (e.g., ≤1%) to avoid interference.[16]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 45-60 minutes) to allow the kinase reaction to proceed.
-
Detection: A luciferase-based detection reagent (like Kinase-Glo®) is added.[16] This reagent simultaneously stops the kinase reaction by depleting ATP and generates a luminescent signal proportional to the amount of ATP remaining.
-
Data Analysis: Luminescence is read using a microplate reader. The signal is inversely proportional to kinase activity. Data are normalized to controls, and IC50 values are calculated by plotting the percent inhibition against the log of the inhibitor concentration.
-
These assays evaluate the effects of the inhibitor on cancer cells.
-
Cell Viability / Proliferation Assay (e.g., MTT or CellTiter-Glo®):
-
Cell Plating: Cancer cell lines (e.g., SKOV3, ID8) are seeded in 96-well plates and allowed to adhere overnight.[17]
-
Treatment: Cells are treated with a range of concentrations of this compound for a specified duration (e.g., 72 hours).
-
Detection: A viability reagent (e.g., MTT) is added. Viable cells metabolize the reagent, producing a colored formazan product (MTT) or a luminescent signal (CellTiter-Glo®).
-
Analysis: The signal is quantified using a plate reader. The results are used to determine the IC50 for cell growth inhibition.[12]
-
-
Cell Cycle Analysis by Flow Cytometry:
-
Treatment: Cells are treated with this compound at a specific concentration (e.g., 1x or 2x IC50) for a defined period (e.g., 24-48 hours).
-
Harvesting & Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Fixed cells are washed and stained with a DNA-intercalating dye, such as Propidium Iodide (PI), in a solution containing RNase A (to prevent staining of double-stranded RNA).
-
Acquisition: The DNA content of individual cells is measured using a flow cytometer.
-
Analysis: The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle (sub-G1, G1, S, and G2/M). Wee1 inhibition is expected to cause an abrogation of the G2/M checkpoint, often leading to an increase in the sub-G1 population (indicative of apoptosis) and a shift in the G2/M population.[15][18]
-
-
Western Blotting for Target Engagement and Downstream Effects:
-
Lysate Preparation: Cells are treated with this compound, harvested, and lysed to extract total protein.
-
Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA).
-
Electrophoresis & Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest, such as phospho-CDK1 (Tyr15), total CDK1, γH2AX (a marker of DNA double-strand breaks), and cleaved PARP or cleaved Caspase-3 (markers of apoptosis).[17][18] A loading control (e.g., GAPDH or β-actin) is also probed.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) and visualized using a chemiluminescent substrate.
-
Analysis: Band intensities are quantified to determine the relative changes in protein phosphorylation and expression levels, confirming the inhibitor's mechanism of action.[17]
-
Conclusion
This compound is a potent and valuable research tool for interrogating the G2/M cell cycle checkpoint. By inhibiting Wee1 kinase, it effectively abrogates this critical checkpoint, leading to mitotic catastrophe and cell death, particularly in cancer cells with pre-existing G1 checkpoint defects. The methodologies outlined in this guide provide a robust framework for evaluating this compound and other inhibitors in this class, furthering their potential development as targeted anti-cancer therapeutics. The strategy of exploiting cancer's reliance on specific cell cycle checkpoints remains a cornerstone of modern oncology research.
References
- 1. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 2. G2-M DNA damage checkpoint - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chk1 is a wee1 kinase in the G2 DNA damage checkpoint inhibiting cdc2 by Y15 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. schrodinger.com [schrodinger.com]
- 11. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Wee1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 14. Wee1 | DC Chemicals [dcchemicals.com]
- 15. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Wee1-IN-3: A Technical Whitepaper on a Potent Kinase Inhibitor for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of Wee1-IN-3, a potent and selective inhibitor of the Wee1 kinase. The information presented herein covers the discovery, mechanism of action, and preclinical evaluation of this compound, offering valuable insights for professionals in oncology research and drug development.
Executive Summary
This compound is a small molecule inhibitor targeting the Wee1 kinase, a critical regulator of the G2/M cell cycle checkpoint.[1] By selectively inhibiting Wee1, this compound disrupts the normal cell cycle control, particularly in cancer cells with existing defects in other checkpoints like the G1/S transition, which is often governed by p53.[2][3] This disruption forces cancer cells to enter mitosis prematurely with unrepaired DNA damage, leading to a form of programmed cell death known as mitotic catastrophe.[4][5] Preclinical data demonstrates that this compound exhibits potent enzymatic inhibition of Wee1 and significant anti-proliferative activity against various cancer cell lines, marking it as a promising candidate for further oncological research.[1]
The Role of Wee1 in Cell Cycle Regulation
Wee1 is a nuclear serine/threonine kinase that acts as a key gatekeeper for entry into mitosis.[6][7] Its primary function is to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1), a crucial component of the Maturation-Promoting Factor (MPF).[5][7] This inhibitory phosphorylation at the Tyr15 residue of CDK1 prevents the cell from progressing from the G2 phase into mitosis (M phase).[4][8] This G2/M checkpoint provides a critical window for the cell to repair any DNA damage before chromosome segregation, thus ensuring genomic stability.[7][8]
Many cancer types exhibit mutations in the p53 tumor suppressor gene, which renders the G1/S checkpoint dysfunctional.[2][9] Consequently, these cancer cells become heavily reliant on the G2/M checkpoint to repair DNA damage and survive.[3][9] This dependency creates a therapeutic window, as inhibiting Wee1 can selectively target these p53-deficient cancer cells while sparing normal, healthy cells that have a functional G1/S checkpoint.[2][10]
Discovery and Development of this compound
This compound (also known as JUN76288) was identified as a potent inhibitor of the Wee1 kinase. The development of such inhibitors often involves high-throughput screening of chemical libraries followed by structure-based drug design and medicinal chemistry optimization to enhance potency, selectivity, and pharmacokinetic properties.[6][11][12] While the specific discovery details for this compound are proprietary, its chemical structure is known.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below.
| Property | Value |
| Synonyms | JUN76288 |
| Molecular Formula | C₂₈H₃₁N₇O₂ |
| Molecular Weight | 497.59 g/mol |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the Wee1 kinase. By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of its primary substrate, CDK1. The abrogation of Wee1's inhibitory function leads to the accumulation of active CDK1/Cyclin B complexes, which drives the cell to bypass the G2/M checkpoint and enter mitosis prematurely, irrespective of the status of its DNA.[4][5] In cancer cells with significant DNA damage, this forced mitotic entry results in genomic chaos, leading to mitotic catastrophe and subsequent apoptosis.[5]
Quantitative Data
The biological activity of this compound has been quantified through various in vitro assays. The following table summarizes the key potency metrics.
| Assay Type | Target/Cell Line | Result (IC₅₀) | Citation |
| Enzymatic Assay | Wee1 Kinase | <10 nM | [1] |
| Cell Proliferation | SW480 (Colon) | 100-1000 nM | [1] |
| Cell Proliferation | H23 (Lung) | <100 nM | [1] |
Experimental Protocols
The characterization of Wee1 inhibitors like this compound involves a standard set of biochemical and cell-based assays. Below are detailed, representative protocols for these key experiments.
Wee1 Kinase Inhibition Assay (Luminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of Wee1 by measuring the amount of ATP consumed during the phosphorylation reaction.
Principle: The Kinase-Glo® assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in luminescence corresponds to higher kinase activity, and conversely, a compound that inhibits the kinase will result in a higher luminescent signal.[13][14]
Materials:
-
Recombinant human Wee1 enzyme[13]
-
Wee1 substrate (e.g., a synthetic peptide)[13]
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)[13]
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP, DTT
-
This compound (or other test compounds) dissolved in DMSO
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in Kinase Assay Buffer.
-
Add 5 µL of the diluted compound to the wells of the microplate. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.
-
Prepare the Wee1 enzyme solution in Kinase Assay Buffer and add 10 µL to each well (except "no enzyme" controls).
-
Prepare a substrate/ATP mix in Kinase Assay Buffer. The final ATP concentration should be close to its Km for Wee1 for IC₅₀ determination.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
Equilibrate the plate to room temperature.
-
Add 25 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value using a suitable curve-fitting software.
Cell Proliferation Assay (MTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.[15][16]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[16][17] The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[18][19]
Materials:
-
Cancer cell lines (e.g., SW480, H23)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[18]
-
This compound (or other test compounds)
-
Sterile 96-well flat-bottom plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate overnight (37°C, 5% CO₂).
-
Prepare a serial dilution of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the diluted compound. Include vehicle-only (DMSO) wells as a control.
-
Incubate the plate for 72 hours (or a desired time course) at 37°C, 5% CO₂.
-
Add 10 µL of MTT solution (5 mg/mL) to each well.[18]
-
Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[16]
-
Measure the absorbance at 570 nm using a microplate reader.[19]
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with an inhibitor.
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA.[20] The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1, while cells in the S phase have an intermediate amount.[20][21]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% ethanol[22]
-
PI/RNase staining buffer (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)[22]
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization, collect them in a tube, and wash with cold PBS.
-
Centrifuge at 1200 rpm for 5 minutes and discard the supernatant.[22]
-
Resuspend the cell pellet (e.g., 1x10⁶ cells) and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[22]
-
Incubate the cells at 4°C for at least 30 minutes (or overnight).[22]
-
Centrifuge the fixed cells, discard the ethanol, and wash with PBS.
-
Resuspend the cell pellet in 500 µL of PI/RNase staining buffer.[22]
-
Incubate in the dark at room temperature for 30 minutes.[23]
-
Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the G0/G1, S, and G2/M populations from the resulting DNA content histogram.[22]
Conclusion and Future Directions
This compound is a potent inhibitor of the Wee1 kinase with demonstrated anti-proliferative effects in cancer cell lines. Its mechanism of action, which involves the abrogation of the G2/M checkpoint, is particularly relevant for treating p53-deficient tumors that are highly dependent on this pathway for survival. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation of this compound and other molecules in this class.
Future research should focus on comprehensive in vivo studies to evaluate the efficacy and safety profile of this compound in animal models. Additionally, exploring its synergistic potential in combination with DNA-damaging agents like chemotherapy and radiation could unlock more effective treatment regimens for a range of malignancies.[4][10][24] Identifying predictive biomarkers beyond p53 status will also be crucial for patient stratification in potential clinical trials.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 3. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic and Medicinal Chemistry Approaches Toward WEE1 Kinase Inhibitors and Its Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting WEE1 Kinase for Breast Cancer Therapeutics: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and biological evaluation of Wee1 kinase degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. broadpharm.com [broadpharm.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 22. wp.uthscsa.edu [wp.uthscsa.edu]
- 23. corefacilities.iss.it [corefacilities.iss.it]
- 24. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
Wee1-IN-3: A Technical Guide to a Selective Wee1 Kinase Inhibitor
This technical guide provides an in-depth overview of Wee1-IN-3, a potent and selective inhibitor of Wee1 kinase. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the G2/M cell cycle checkpoint in oncology. This document details the mechanism of action, quantitative in vitro data, and relevant experimental protocols for studying this compound and similar molecules.
Introduction: Wee1 Kinase as a Therapeutic Target
Wee1 is a crucial nuclear protein kinase that acts as a gatekeeper for entry into mitosis, a critical phase of the cell cycle.[1][2][3] Its primary function is to regulate the G2/M checkpoint, providing an opportunity for cells to repair any DNA damage before they divide.[1][4][5] Wee1 carries out this function by catalyzing the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2, at the Tyr15 residue.[5][6][7] This phosphorylation keeps the CDK1/Cyclin B complex in an inactive state, thereby arresting the cell cycle in the G2 phase.[1][6][7]
Many cancer cells have a defective G1 checkpoint, often due to mutations in the tumor suppressor gene p53.[1][4] This makes them heavily reliant on the G2/M checkpoint for DNA repair and survival.[4][8][9] By inhibiting Wee1, the G2/M checkpoint is abrogated, forcing these cancer cells to enter mitosis prematurely with damaged DNA.[10][11] This leads to a process known as mitotic catastrophe, a form of cell death, making Wee1 an attractive target for cancer therapy.[5][6][10]
Profile of this compound
This compound (also known as JUN76288) is a potent, small-molecule inhibitor of Wee1 kinase.[12] It has been identified as a promising compound for cancer research due to its high selectivity and efficacy in preclinical models.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | JUN76288 |
| Molecular Formula | C28H31N7O2 |
| Molecular Weight | 497.59 g/mol |
| CAS Number | 2272976-28-8 |
| Appearance | White to off-white solid |
| Solubility | DMSO: 250 mg/mL (502.42 mM) |
Data sourced from MedChemExpress and TargetMol.[9][12]
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Wee1 kinase. By binding to the ATP-binding pocket of Wee1, it prevents the phosphorylation of its primary substrate, CDK1. The inhibition of Wee1 leads to a decrease in phosphorylated CDK1 (Tyr15), resulting in the accumulation of the active CDK1-cyclin B1 complex.[5] This hyperactivity of CDK1 drives cells to bypass the G2/M checkpoint and enter mitosis prematurely, even in the presence of DNA damage.[5][10] For cancer cells that rely on this checkpoint, this forced mitotic entry results in genomic instability and ultimately, mitotic catastrophe and apoptotic cell death.[5][13]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Pathways: Targeting the Protein Kinase Wee1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 12. This compound | Wee1 | TargetMol [targetmol.com]
- 13. WEE1 kinase inhibition reverses G2/M cell cycle checkpoint activation to sensitize cancer cells to immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Wee1-IN-3 on CDK1 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism and impact of Wee1-IN-3, a potent Wee1 kinase inhibitor, on the phosphorylation of Cyclin-Dependent Kinase 1 (CDK1). By elucidating the core signaling pathway and providing detailed experimental methodologies, this document serves as a comprehensive resource for professionals in cancer research and drug development.
Introduction: The Critical Role of Wee1 in Cell Cycle Control
The cell cycle is a tightly regulated process ensuring the faithful replication and segregation of genetic material. The transition from G2 to mitosis (M phase) is a critical checkpoint, preventing cells with damaged DNA from dividing. Wee1 kinase is a key gatekeeper of this checkpoint. It acts as a tyrosine kinase that phosphorylates and inactivates the CDK1/Cyclin B complex, the master regulator of mitotic entry.[1][2] Specifically, Wee1 phosphorylates CDK1 on the Tyr15 residue, which sterically hinders the ATP-binding pocket and inhibits its kinase activity.[1][2] This inhibitory phosphorylation provides a crucial time window for DNA repair before the cell commits to mitosis.
In many cancer cells, the G1 checkpoint is defective, often due to mutations in genes like p53. Consequently, these cells become heavily reliant on the G2/M checkpoint for DNA repair and survival. This dependency makes Wee1 an attractive therapeutic target. Inhibition of Wee1 in such cancer cells abrogates the G2/M checkpoint, leading to premature entry into mitosis with unrepaired DNA. This forced mitotic entry often results in a form of programmed cell death known as mitotic catastrophe.
This compound is a potent and selective inhibitor of Wee1 kinase. This guide focuses on its specific effect on CDK1 phosphorylation, the central event in its mechanism of action.
Quantitative Data on this compound
The following tables summarize the available quantitative data for this compound, providing key metrics for its inhibitory activity.
| Parameter | Value | Assay Type | Reference |
| IC50 (Wee1 Kinase) | <10 nM | Biochemical Kinase Assay |
Table 1: Biochemical Potency of this compound. The half-maximal inhibitory concentration (IC50) of this compound against purified Wee1 kinase demonstrates its high potency at the molecular level.
| Cell Line | IC50 (Anti-proliferative) | Cancer Type | Reference |
| H23 | <100 nM | Non-Small Cell Lung Cancer | |
| SW480 | 100-1000 nM | Colorectal Adenocarcinoma |
Table 2: Anti-proliferative Activity of this compound. The IC50 values for cell growth inhibition in different cancer cell lines highlight the cellular efficacy of this compound.
Signaling Pathway of Wee1 and CDK1
The interaction between Wee1 and CDK1 is a cornerstone of cell cycle regulation. The following diagram illustrates this signaling pathway and the impact of this compound.
Figure 1: Wee1-CDK1 Signaling Pathway. This diagram illustrates the inhibitory phosphorylation of the CDK1/Cyclin B complex by Wee1 kinase at the G2/M checkpoint and its reversal by Cdc25 phosphatase. This compound blocks Wee1 activity, leading to the accumulation of active CDK1/Cyclin B and subsequent entry into mitosis.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of this compound on CDK1 phosphorylation and cell cycle progression.
Western Blot Analysis of CDK1 Tyr15 Phosphorylation
This protocol details the detection of phosphorylated CDK1 (p-CDK1) at Tyr15 in cell lysates following treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., H23, SW480)
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-CDK1 (Tyr15)
-
Mouse anti-total CDK1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies:
-
Anti-rabbit IgG
-
Anti-mouse IgG
-
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a specified time (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-p-CDK1 Tyr15, anti-total CDK1, and anti-β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software. Normalize the p-CDK1 (Tyr15) signal to the total CDK1 signal and the loading control (β-actin).
Figure 2: Western Blot Workflow. This diagram outlines the key steps for analyzing CDK1 phosphorylation via Western blotting.
In Vitro Wee1 Kinase Assay
This protocol measures the direct inhibitory effect of this compound on the kinase activity of Wee1 using a purified CDK1 substrate.
Materials:
-
Recombinant active Wee1 kinase
-
Recombinant CDK1/Cyclin B (as substrate)
-
This compound
-
Kinase assay buffer
-
ATP (with [γ-³²P]ATP for radioactive detection or cold ATP for non-radioactive methods)
-
Kinase-Glo® Luminescent Kinase Assay Kit (for non-radioactive detection)
-
96-well plates
-
Scintillation counter (for radioactive detection) or luminometer (for non-radioactive detection)
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound in kinase assay buffer. Prepare a master mix containing Wee1 kinase and the CDK1/Cyclin B substrate in kinase assay buffer.
-
Kinase Reaction:
-
Add the this compound dilutions to the wells of a 96-well plate.
-
Add the Wee1 kinase/substrate master mix to each well.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection (Non-Radioactive - Kinase-Glo®):
-
Stop the reaction by adding the Kinase-Glo® reagent.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate-reading luminometer. The signal is inversely proportional to the amount of ATP consumed, and thus directly proportional to Wee1 kinase activity.
-
-
Data Analysis: Plot the percentage of Wee1 activity against the log concentration of this compound. Determine the IC50 value by fitting the data to a dose-response curve.
Figure 3: In Vitro Kinase Assay Workflow. This diagram shows the sequential steps for determining the IC50 of this compound against Wee1 kinase.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M) after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell culture medium and supplements
-
PBS
-
Trypsin-EDTA
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the supernatant containing floating cells.
-
Fixation: Centrifuge the cell suspension at 1,500 rpm for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while gently vortexing to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 2,000 rpm for 5 minutes. Discard the ethanol and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Acquire data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase followed by an increase in the sub-G1 population (indicative of apoptosis) is expected with Wee1 inhibition.
Figure 4: Cell Cycle Analysis Workflow. This flowchart illustrates the main stages of preparing and analyzing cells for cell cycle distribution using flow cytometry.
Conclusion
This compound is a potent inhibitor of Wee1 kinase that effectively reduces the inhibitory phosphorylation of CDK1 at Tyr15. This leads to the abrogation of the G2/M checkpoint, forcing cancer cells into premature mitosis and ultimately inducing cell death. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the cellular and molecular effects of this compound and other Wee1 inhibitors. A thorough understanding of the Wee1-CDK1 signaling axis and the consequences of its inhibition is crucial for the continued development of targeted cancer therapies.
References
Preclinical Profile of WEE1 Inhibition: A Technical Overview
Note: No public preclinical data was found for a compound specifically designated "Wee1-IN-3". This guide provides a comprehensive overview of the preclinical data for the well-characterized WEE1 inhibitors, MK-1775 (Adavosertib) and ZN-c3 (Azenosertib), which are currently in clinical development.
Executive Summary
WEE1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1][2][3][4] Its inhibition represents a promising therapeutic strategy in oncology, particularly for tumors with defects in the G1 checkpoint, such as those with TP53 mutations.[1][4][5] By abrogating the G2/M checkpoint, WEE1 inhibitors can induce mitotic catastrophe and cell death in cancer cells.[1][6][7] Preclinical studies have demonstrated that WEE1 inhibitors, such as MK-1775 and ZN-c3, exhibit potent single-agent anti-tumor activity and can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[8][9][10][11][12]
Mechanism of Action
WEE1 is a serine/threonine kinase that phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1) and CDK2.[1][3][8] This inhibitory phosphorylation on tyrosine 15 of CDK1 prevents the cell from entering mitosis, allowing time for DNA repair.[1][2][8] WEE1 inhibitors are ATP-competitive small molecules that block this kinase activity.[8][13] The inhibition of WEE1 leads to the premature activation of CDK1, forcing cells with damaged DNA to enter mitosis, which results in mitotic catastrophe and apoptosis.[1][6]
In Vitro Efficacy
A broad range of cancer cell lines have been shown to be sensitive to WEE1 inhibition. The sensitivity is often more pronounced in cell lines with TP53 mutations, although this is not a universal predictor of response.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MK-1775 | A2058 | Melanoma | 28 | [8] |
| MK-1775 | HT-29 | Colorectal Carcinoma | 77 | [8] |
| MK-1775 | LoVo | Colorectal Carcinoma | 53 | [8] |
| ZN-c3 | A427 | Non-Small Cell Lung Cancer | 100-300 | [14] |
| ZN-c3 | OVCAR3 | Ovarian Cancer | Not Stated | [14] |
| ZN-c3 | HCC1806 | Breast Cancer | Not Stated | [14] |
| ZN-c3 | GBM (PDX-derived) | Glioblastoma | 150-10000 | [7] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have demonstrated significant tumor growth inhibition with WEE1 inhibitors, both as single agents and in combination with other therapies.
| Compound | Tumor Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| MK-1775 | LoVo Xenograft | Colorectal Carcinoma | 60 mg/kg, twice daily | 13% regression | [8] |
| MK-1775 | SK-MES-1 Xenograft | Non-Small Cell Lung Cancer | 60 mg/kg, twice daily | 89% TGI | [8] |
| MK-1775 | Calu6 Xenograft | Lung Cancer (p53 null) | Combined with fractionated irradiation | Enhancement factor of 2.04 in tumor growth delay | [9] |
| ZN-c3 | A427 Xenograft | Non-Small Cell Lung Cancer | High doses with dosing holidays | Tumor eradication maintained after treatment cessation | [14] |
| ZN-c3 | GBM (PDX) | Glioblastoma | 80 mg/kg, once daily for 2 weeks | Increased mitotic entry (pHH3+ cells: 0.40% vs. 6.57%) | [7] |
Pharmacokinetics
Pharmacokinetic studies in preclinical species have been conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) of WEE1 inhibitors.
| Compound | Species | Route of Administration | Key PK Parameters | Reference |
| ZN-c3 | Mice | Oral (PO) | Median unbound concentrations in plasma: 315 nmol/L; in tumor tissue: 15 nmol/kg. These levels are higher than the biochemical IC50 (3.8 nM). | [7] |
| 12h | Not Specified | Not Specified | Favorable pharmacokinetic profile reported. | [15] |
Combination Therapies
A significant focus of preclinical research has been on the combination of WEE1 inhibitors with DNA-damaging agents. The rationale is that by inhibiting the G2/M checkpoint, cancer cells are unable to repair the DNA damage induced by chemotherapy or radiation, leading to enhanced cell death.
Synergistic effects have been observed with:
-
Chemotherapy: Gemcitabine, cisplatin, carboplatin, 5-fluorouracil, and capecitabine.[9][10][11]
-
Radiotherapy: WEE1 inhibition has been shown to be a potential radiosensitizer, significantly enhancing the response of p53-deficient tumors to irradiation.[1][9]
-
PARP Inhibitors: Combination with olaparib has shown enhanced anti-tumor effects in models of small cell lung and ovarian cancer.[11]
-
Immunotherapy: Preclinical data suggests that combining WEE1 inhibitors with immune checkpoint blockade can augment the anti-tumor immune response.[5][16]
Experimental Protocols
Cell Viability Assay
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of the WEE1 inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo, which quantifies ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The results are normalized to the vehicle-treated control, and IC50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Tumor Model
-
Cell Implantation: A specific number of human cancer cells (e.g., 1-5 x 10^6) are injected subcutaneously or orthotopically into immunodeficient mice (e.g., nude mice).[9]
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 164 mm³).[8]
-
Randomization and Treatment: Mice are randomized into different treatment groups (e.g., vehicle control, WEE1 inhibitor alone, chemotherapy alone, combination). Treatment is administered according to a specified schedule and route (e.g., oral gavage).[9][11]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint Analysis: The study is terminated when tumors in the control group reach a certain size. Tumor growth inhibition (TGI) is calculated, and statistical analyses are performed.
Pharmacokinetic Analysis
-
Drug Administration: The WEE1 inhibitor is administered to animals (e.g., mice) via the intended clinical route (e.g., orally).
-
Sample Collection: Blood and tumor tissue samples are collected at various time points post-dosing.
-
Drug Concentration Measurement: The concentration of the drug in plasma and tissue homogenates is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][17]
-
Pharmacokinetic Parameter Calculation: Key pharmacokinetic parameters, including unbound drug concentrations, are calculated using specialized software.[7]
Conclusion
The preclinical data for WEE1 inhibitors like MK-1775 and ZN-c3 provide a strong rationale for their clinical development. They have demonstrated potent anti-tumor activity, both as monotherapy and in combination with various cancer treatments. The mechanism of action, centered on the abrogation of the G2/M checkpoint, is well-defined. Ongoing and future research will further clarify the optimal patient populations, combination strategies, and potential resistance mechanisms for this promising class of targeted therapies.
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 6. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Advanced Design, Synthesis, and Evaluation of Highly Selective Wee1 Inhibitors: Enhancing Pharmacokinetics and Antitumor Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. assets-global.website-files.com [assets-global.website-files.com]
Understanding the Impact of Wee1 Inhibition on the DNA Damage Response: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Wee1 kinase is a critical gatekeeper of the cell cycle, primarily enforcing the G2/M checkpoint to allow for DNA repair prior to mitotic entry. Its inhibition represents a promising therapeutic strategy in oncology, particularly for cancers with existing DNA damage response (DDR) defects, such as TP53 mutations. This guide provides an in-depth analysis of the mechanism of action of Wee1 inhibitors, focusing on their effects on the DNA damage response.
While specific data on Wee1-IN-3 is limited, it is identified as a potent Wee1 kinase inhibitor.[1] This document will use the extensively studied and clinically evaluated Wee1 inhibitor, AZD1775 (also known as Adavosertib or MK-1775), as a representative compound to detail the core mechanisms, cellular consequences, and experimental evaluation of this drug class. This compound, as a direct inhibitor, is anticipated to exert its effects through a similar mechanism of action.
The Role of Wee1 in the DNA Damage Response
Wee1 is a nuclear tyrosine kinase that acts as a crucial negative regulator of cell cycle progression.[2] Its primary function is to prevent premature entry into mitosis, especially in the presence of DNA damage.[3][4] This is achieved through the inhibitory phosphorylation of Cyclin-Dependent Kinases (CDKs), primarily CDK1 (also known as CDC2) and CDK2, at the Tyr15 residue.[2][5][6][7]
In response to DNA damage, sensor proteins like Ataxia Telangiectasia-mutated (ATM) and Ataxia Telangiectasia and Rad3-related (ATR) are activated.[8] These kinases initiate a signaling cascade, activating downstream checkpoint kinases CHK1 and CHK2.[9] CHK1, in particular, phosphorylates and activates Wee1, reinforcing the G2/M checkpoint and providing the cell with time to repair its DNA.[10] Wee1 also plays a role during S-phase by regulating CDK2 activity to ensure the stability of DNA replication forks and prevent replication stress.[2][11]
Mechanism of Action of Wee1 Inhibitors
Wee1 inhibitors function by directly blocking the kinase activity of Wee1. This prevents the inhibitory phosphorylation of CDK1 and CDK2.[2][7] The primary consequences of this action are:
-
Abrogation of the G2/M Checkpoint: By preventing CDK1 inactivation, Wee1 inhibitors override the DNA damage-induced G2 arrest.[5][11] This forces cells to enter mitosis prematurely, even with unrepaired or under-replicated DNA.[3][11]
-
Induction of Mitotic Catastrophe: The entry into mitosis with a damaged genome leads to severe chromosomal abnormalities, triggering a form of cell death known as mitotic catastrophe.[2][3][11] This is particularly effective in cancer cells with a defective G1/S checkpoint (e.g., due to p53 mutation), as they are heavily reliant on the G2/M checkpoint for survival after DNA damage.[4][5][11]
-
Increased Replication Stress: During S-phase, Wee1 inhibition leads to unscheduled CDK2 activity. This can cause an increase in replication origin firing and replication fork stalling, resulting in DNA double-strand breaks (DSBs).[7][11][12] This intrinsic DNA damage further sensitizes cancer cells to the inhibitor's effects.
Signaling Pathway Diagram
The following diagram illustrates the central role of Wee1 in the G2/M DNA damage checkpoint and the mechanism of its inhibition.
Caption: The G2/M DNA damage checkpoint pathway and the disruptive action of Wee1 inhibitors.
Quantitative Data on Wee1 Inhibitors
The potency of Wee1 inhibitors can be assessed both enzymatically (on-target) and cellularly (phenotypic effect).
Table 1: Inhibitory Activity of Selected Wee1 Inhibitors
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | Wee1 Kinase | < 10 | [1] |
| AZD1775 | Wee1 Kinase | 3.9 - 5.2 | [5][13] |
| ZN-c3 | Wee1 Kinase | 2.9 - 3.8 | [13][14] |
| APR-1051 | Wee1 Kinase | 1.6 - 1.9 | [13] |
Table 2: Cellular Growth Inhibition by this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |
| SW480 | Colorectal | 100 - 1000 | [1] |
| H23 | Lung | < 100 | [1] |
Experimental Protocols for Evaluating Wee1 Inhibitors
The following protocols provide a framework for assessing the biological effects of Wee1 inhibitors like this compound on the DNA damage response.
Western Blotting for CDK1 Phosphorylation
This assay directly confirms target engagement by measuring the phosphorylation status of Wee1's primary substrate, CDK1.
-
Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, U2OS) and allow them to adhere. Treat cells with the Wee1 inhibitor at various concentrations (e.g., 10 nM to 1 µM) for a short duration (e.g., 2-8 hours). To enhance the signal, cells can be pre-treated with a DNA damaging agent like gemcitabine or cisplatin for 24 hours to induce G2 arrest and increase baseline p-CDK1 levels.[5]
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel. Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C. Subsequently, probe with a secondary antibody conjugated to HRP.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize protein bands.
-
Analysis: Re-probe the membrane for total CDK1 and a loading control (e.g., β-actin or GAPDH) to confirm equal loading and quantify the relative decrease in CDK1 phosphorylation.
Cell Cycle Analysis for G2/M Checkpoint Abrogation
This flow cytometry-based assay measures the inhibitor's ability to force cells out of G2 arrest.
-
Cell Culture and Synchronization: Plate cells and treat with a DNA damaging agent (e.g., 100 nM gemcitabine) for 24 hours to induce G2/M arrest.[5]
-
Inhibitor Treatment: Add the Wee1 inhibitor to the synchronized cells and incubate for an additional 8-24 hours.
-
Cell Harvest and Fixation: Harvest both adherent and floating cells. Wash with PBS and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge cells to remove ethanol, wash with PBS, and resuspend in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each phase of the cell cycle (Sub-G1, G1, S, G2/M). A potent Wee1 inhibitor will cause a significant decrease in the G2/M population and a corresponding increase in the G1 and/or apoptotic sub-G1 population compared to cells treated with the DNA damaging agent alone.
Immunofluorescence for γH2AX Foci
This assay visualizes the formation of DNA double-strand breaks, a key indicator of DNA damage.
-
Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate. Treat with the Wee1 inhibitor for 2-24 hours.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 15 minutes. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Staining: Block with 1% BSA in PBST for 1 hour. Incubate with a primary antibody against phospho-Histone H2A.X (Ser139), known as γH2AX, for 1-2 hours. Wash, then incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI (to stain the nucleus).
-
Analysis: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. An increase in foci indicates the induction of DNA DSBs.[7]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for characterizing the effects of a Wee1 inhibitor.
Caption: A generalized experimental workflow for evaluating a Wee1 inhibitor.
The Principle of Synthetic Lethality
The therapeutic efficacy of Wee1 inhibitors is often rooted in the concept of synthetic lethality. This occurs when the perturbation of two genes (or pathways) separately is viable, but their simultaneous disruption is lethal. Many cancers have mutations in the TP53 gene, which disables the G1/S checkpoint. These cells become highly dependent on the G2/M checkpoint, controlled by Wee1, to repair DNA damage and survive. Inhibiting Wee1 in this context creates a synthetic lethal interaction, selectively killing the p53-deficient cancer cells while largely sparing normal cells with a functional G1 checkpoint.[3][4][5]
Synthetic Lethality Diagram
Caption: The principle of synthetic lethality with Wee1 inhibitors in p53-deficient cancer cells.
Conclusion
Wee1 inhibitors, including the potent compound this compound, represent a targeted therapeutic strategy that exploits the reliance of many cancer cells on the G2/M DNA damage checkpoint. By preventing the inhibitory phosphorylation of CDK1, these agents abrogate checkpoint control, leading to premature mitotic entry with unrepaired DNA, replication stress, and ultimately, mitotic catastrophe. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to investigate and understand the profound impact of Wee1 inhibition on the DNA damage response, paving the way for further development and clinical application of this promising class of anti-cancer drugs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 9. ATM, ATR, CHK1, CHK2 and WEE1 inhibitors in cancer and cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WEE1 inhibition synergizes with CHOP chemotherapy and radiation therapy through induction of premature mitotic entry and DNA damage in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ir.aprea.com [ir.aprea.com]
- 14. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Wee1 Inhibition: A Catalyst for Genomic Instability in Cancer Therapy
An In-depth Technical Guide on the Core Mechanisms and Therapeutic Implications of Wee1-IN-3 and Other Wee1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wee1 kinase has emerged as a critical regulator of cell cycle progression and a key therapeutic target in oncology. Its inhibition, particularly in cancers with compromised G1 checkpoint machinery, triggers a cascade of events leading to profound genomic instability and, ultimately, cell death. This technical guide provides a comprehensive overview of the impact of Wee1 inhibition, with a focus on compounds like this compound and the well-characterized inhibitor adavosertib (AZD1775/MK-1775), on the genomic integrity of cancer cells.
The Central Role of Wee1 in Cell Cycle Control and DNA Damage Response
Wee1 is a serine/threonine kinase that acts as a crucial gatekeeper for entry into mitosis.[1] Its primary function is to phosphorylate and inactivate cyclin-dependent kinase 1 (CDK1), a key driver of the G2/M transition.[1][2] This inhibitory phosphorylation at Tyr15 of CDK1 prevents premature entry into mitosis, allowing time for DNA repair to be completed.[2][3] In addition to its role at the G2/M checkpoint, Wee1 also contributes to the stability of DNA replication forks during the S phase by regulating CDK2 activity.[4][5][6]
Many cancer cells, particularly those with mutations in the tumor suppressor p53, have a defective G1/S checkpoint and are therefore heavily reliant on the G2/M checkpoint for DNA repair and survival.[7][8] This dependency creates a therapeutic window, as inhibiting Wee1 in these cells removes the last line of defense against DNA damage, leading to catastrophic consequences.[7][8]
Mechanism of Action: How Wee1 Inhibition Drives Genomic Instability
Inhibition of Wee1 kinase activity by small molecules sets off a chain reaction that undermines the genomic stability of cancer cells through several interconnected mechanisms:
-
Abrogation of the G2/M Checkpoint: The most well-understood consequence of Wee1 inhibition is the forced entry of cells into mitosis with unrepaired DNA.[9][10] By preventing the inhibitory phosphorylation of CDK1, Wee1 inhibitors lead to a surge in CDK1 activity, overriding the G2 checkpoint and compelling the cell to divide despite the presence of DNA damage.[9][10]
-
Induction of Replication Stress: Wee1 plays a vital role in stabilizing replication forks during the S phase.[5][11] Its inhibition can lead to an increase in replication stress, characterized by stalled or collapsed replication forks.[12][13] This occurs in part through the untimely activation of the MUS81 endonuclease complex, which can lead to excessive processing of replication forks and the generation of DNA double-strand breaks.[5][13]
-
Promotion of Mitotic Catastrophe: The combination of premature mitotic entry with under-replicated or damaged DNA is a lethal event known as mitotic catastrophe.[7][12] Cells undergoing mitotic catastrophe exhibit severe chromosomal abnormalities, including chromosome pulverization, and ultimately succumb to apoptosis.[10][13]
-
Synergy with DNA-Damaging Agents: Wee1 inhibitors have demonstrated significant synergistic effects when combined with DNA-damaging therapies such as chemotherapy (e.g., cisplatin, gemcitabine) and radiation.[1][12] These agents induce DNA damage, which would normally trigger a G2 arrest. However, in the presence of a Wee1 inhibitor, cancer cells are unable to halt the cell cycle for repair, amplifying the lethal effects of the DNA-damaging agent.[1][12]
Below is a diagram illustrating the central signaling pathway affected by Wee1 inhibition.
Caption: Signaling pathway of Wee1 inhibition leading to genomic instability.
Quantitative Analysis of Wee1 Inhibition
While specific quantitative data for "this compound" is not extensively available in the public domain, studies on other Wee1 inhibitors like adavosertib (AZD1775) and PD0166285 provide insights into the measurable effects on genomic instability.
| Parameter | Cell Line(s) | Treatment | Observation | Reference |
| Cell Cycle Distribution | B16 Mouse Melanoma | 0.5 µM PD0166285 for 4 hours | Abrogation of G2 checkpoint and arrest in early G1 phase. | [9] |
| Radiosensitization | Various Cancer Cell Lines | PD0166285 | Sensitivity enhancement ratio of 1.23. | [9] |
| Apoptosis Induction | Acute Myelogenous Leukemia (AML) | MK-1775 in combination with cytarabine | Augments apoptosis induced by cytarabine. | [14] |
| Synergistic Cell Killing | Various Cancer Cell Lines | AZD1775 with DNA damaging therapies (e.g., cisplatin, radiation) | Synergistic tumor cell killing in vitro and in vivo. | [12] |
| Replication Fork Speed | Human Cells | Wee1 downregulation | Decrease in replication fork speed. | [5][15] |
| DNA Damage Marker (γ-H2AX) | Human Cells | Wee1 downregulation | Increased levels of phosphorylated histone H2AX. | [5][15] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments used to assess the impact of Wee1 inhibition on genomic instability.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Wee1 inhibition on cell cycle distribution.
Methodology:
-
Seed cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the Wee1 inhibitor (e.g., this compound) at various concentrations and for different time points. A vehicle control (e.g., DMSO) should be included.
-
Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently.
-
Store fixed cells at -20°C for at least 2 hours.
-
Wash cells with PBS to remove ethanol.
-
Resuspend cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histograms are analyzed using appropriate software to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for DNA Damage Markers
Objective: To visualize and quantify DNA damage foci (e.g., γ-H2AX) within cells following Wee1 inhibition.
Methodology:
-
Grow cells on glass coverslips in a multi-well plate.
-
Treat cells with the Wee1 inhibitor as required.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a DNA damage marker (e.g., anti-phospho-Histone H2A.X Ser139) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence or confocal microscope and quantify the number and intensity of foci per nucleus.
The following diagram outlines a typical experimental workflow for evaluating the effects of a Wee1 inhibitor.
Caption: Experimental workflow for assessing Wee1 inhibitor effects.
Conclusion and Future Directions
The inhibition of Wee1 kinase represents a promising therapeutic strategy, particularly for cancers with p53 mutations. By dismantling the G2/M checkpoint and inducing replication stress, Wee1 inhibitors like this compound drive cancer cells into a state of profound genomic instability, leading to mitotic catastrophe and cell death. The synergistic potential of these inhibitors with conventional DNA-damaging agents further enhances their clinical utility.
Future research in this area should focus on identifying robust biomarkers to predict which patients are most likely to respond to Wee1-targeted therapies.[4] Additionally, exploring novel combination strategies and understanding the mechanisms of resistance will be crucial for maximizing the therapeutic benefit of this class of drugs in the fight against cancer.[1][12]
References
- 1. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy | springermedizin.de [springermedizin.de]
- 5. Novel insights into maintaining genomic integrity: Wee1 regulating Mus81/Eme1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 8. WEE1 inhibition and genomic instability in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 13. biorxiv.org [biorxiv.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. rupress.org [rupress.org]
Methodological & Application
Application Notes: In Vitro Assay Protocols for Wee1 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wee1 kinase is a critical regulator of the cell cycle, primarily functioning at the G2/M checkpoint.[1] By phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1), Wee1 prevents cells from entering mitosis, allowing time for DNA repair.[2][3][4] In many cancer cells, particularly those with p53 mutations, the G1 checkpoint is defective, making them highly reliant on the Wee1-mediated G2/M checkpoint for survival after DNA damage.[5][6] Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with damaged DNA into premature mitosis, which leads to mitotic catastrophe and apoptosis.[6][7][8] This makes Wee1 a promising therapeutic target in oncology.[6][9]
These application notes provide detailed protocols for in vitro biochemical and cell-based assays to characterize the potency and cellular effects of Wee1 inhibitors, such as Wee1-IN-3.
Wee1 Signaling Pathway
The Wee1 kinase is a central component of the DNA damage response pathway. Upon DNA damage, kinases like ATR and CHK1 are activated.[5][9] CHK1 then phosphorylates and activates Wee1.[9] Activated Wee1, in turn, phosphorylates CDK1 at the Tyr15 residue, which inactivates the CDK1/Cyclin B complex.[2][5] This inactivation prevents the cell from entering mitosis (M phase), causing cell cycle arrest in the G2 phase to allow for DNA repair.[5] Wee1 inhibitors block this phosphorylation, leading to uncontrolled CDK1 activity and premature entry into mitosis.[7]
Data Presentation: Potency of Known Wee1 Inhibitors
The potency of a Wee1 inhibitor is typically determined by its half-maximal inhibitory concentration (IC50) in biochemical assays or its half-maximal effective concentration (EC50) in cell-based assays. The data below provides context for the expected potency of novel Wee1 inhibitors.
| Compound | Assay Type | IC50 / EC50 (nM) | Notes |
| AZD1775 (Adavosertib) | Biochemical (Wee1) | 5.2 | A well-characterized, potent Wee1 inhibitor.[10] |
| ZN-c3 | Biochemical (Wee1) | 3.8 | A potent and selective clinical candidate.[11] |
| Compound 4 | Biochemical (Wee1) | 1.069 | An experimental inhibitor with high potency.[6][12] |
| Compound 5 | Biochemical (Wee1) | 3.77 | An experimental inhibitor with high potency.[6][12] |
| AZD1775 (Adavosertib) | Cellular (WiDr cells) | 49 | Cellular potency measured in a colon cancer cell line.[10] |
Experimental Protocols
Protocol 1: Biochemical Kinase Binding Assay for IC50 Determination
This protocol is adapted from a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay, such as the LanthaScreen® Eu Kinase Binding Assay, a common method for quantifying inhibitor binding to a kinase.[13]
Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the Wee1 kinase by a test compound. Binding of the tracer to a europium-labeled anti-tag antibody on the kinase results in a high FRET signal. A test compound that binds to the ATP site of Wee1 will compete with the tracer, leading to a decrease in the FRET signal.[13]
Materials:
-
Recombinant Wee1 Kinase (e.g., PV3817, Thermo Fisher)[13]
-
LanthaScreen® Eu-anti-GST Antibody (e.g., PV5594, Thermo Fisher)[13]
-
Kinase Tracer (e.g., Kinase Tracer 178, PV5593, Thermo Fisher)[13]
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[13]
-
Test Inhibitor (e.g., this compound) dissolved in DMSO
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Preparation: a. Prepare a 10-point serial dilution series of the test inhibitor (e.g., this compound) in DMSO. A 4-fold dilution series starting from a high concentration (e.g., 4 mM) is recommended.[13] b. Dilute this "Master Dilution" series 33.3-fold into Kinase Buffer A to create the 3X final concentration working solution.[13]
-
Reagent Preparation (3X Solutions): a. Kinase/Antibody Mix: Dilute the Wee1 kinase and Eu-anti-GST antibody in Kinase Buffer to 3X the final desired concentration (e.g., 15 nM Wee1, 6 nM Antibody). b. Tracer Solution: Dilute the Kinase Tracer in Kinase Buffer to 3X the final desired concentration (e.g., 150 nM Tracer 178). The optimal tracer concentration should be near its Kd for the kinase.[13]
-
Assay Assembly: a. Add 5 µL of the 3X test inhibitor working solution to the wells of a 384-well plate.[13] Include "no inhibitor" (DMSO only) and "high competitor" (e.g., Dasatinib) controls.[13] b. Add 5 µL of the 3X Kinase/Antibody mix to all wells.[13] c. Add 5 µL of the 3X Tracer solution to all wells.[13] The final volume will be 15 µL.
-
Incubation and Measurement: a. Incubate the plate at room temperature for 60 minutes, protected from light.[13] b. Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm (acceptor) and 615 nm (donor).[13]
-
Data Analysis: a. Calculate the Emission Ratio (665 nm / 615 nm) for each well.[13] b. Plot the Emission Ratio against the logarithm of the inhibitor concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Assay for Wee1 Target Engagement (pCDK1 Y15)
Principle: This assay measures the phosphorylation status of CDK1 at Tyr15, a direct substrate of Wee1.[11][14] A potent Wee1 inhibitor will decrease the levels of phosphorylated CDK1 (pCDK1 Y15) in treated cells. This can be quantified using methods like Western Blot or Meso Scale Discovery (MSD) immunoassays.[11]
Materials:
-
Cancer cell line (e.g., A427, H23)[11]
-
Complete cell culture medium
-
Test Inhibitor (e.g., this compound)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pCDK1 (Tyr15), anti-total CDK1, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE equipment and reagents
-
Chemiluminescence detection system
Procedure:
-
Cell Culture and Treatment: a. Plate cells in 6-well plates and allow them to adhere overnight. b. Treat cells with a serial dilution of the Wee1 inhibitor for a specified time (e.g., 24 hours).[14] Include a DMSO vehicle control. c. Optional: Induce DNA damage with an agent like gemcitabine to increase checkpoint activation and provide a larger window for observing inhibition.[14]
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells directly in the plate with ice-cold Lysis Buffer. c. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge to pellet cell debris. d. Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blot: a. Normalize protein amounts for all samples and prepare them for SDS-PAGE. b. Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. d. Incubate the membrane with primary antibody against pCDK1 (Tyr15) overnight at 4°C. e. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an enhanced chemiluminescence (ECL) substrate. g. Strip and re-probe the membrane for total CDK1 and a loading control (e.g., GAPDH) to ensure equal loading.
-
Data Analysis: a. Quantify band intensities using densitometry software. b. Normalize the pCDK1 signal to the total CDK1 or loading control signal. c. Plot the normalized pCDK1 signal against the inhibitor concentration to determine the EC50.
Protocol 3: Cell Viability/Proliferation Assay
Principle: This assay determines the effect of the Wee1 inhibitor on the proliferation and viability of cancer cells. Inhibition of Wee1 is expected to decrease cell viability, particularly in p53-deficient cell lines.[15]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Test Inhibitor (e.g., this compound)
-
96- or 384-well clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, Promega; or Resazurin-based reagents)[15]
-
Luminometer or spectrophotometer
Procedure:
-
Cell Plating: Seed cells into a 384-well plate at an appropriate density and allow them to attach overnight.[15]
-
Compound Treatment: Add increasing concentrations of the test inhibitor to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a prolonged period (e.g., 96 hours) to allow for effects on proliferation to become apparent.[15]
-
Viability Measurement: a. Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.[15] b. Incubate as required (e.g., 10 minutes for CellTiter-Glo). c. Measure the signal (luminescence or fluorescence/absorbance) using a plate reader.
-
Data Analysis: a. Normalize the signal of treated wells to the DMSO control wells. b. Plot the percentage of cell viability against the logarithm of the inhibitor concentration. c. Fit the data to a dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).
Experimental Workflow Visualization
The following diagram illustrates the general workflow for determining the in vitro IC50 of a Wee1 inhibitor.
References
- 1. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Gene - WEE1 [maayanlab.cloud]
- 4. researchgate.net [researchgate.net]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Discovery of potential WEE1 inhibitors via hybrid virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 9. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Effective Concentration of Wee1 Inhibitors in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Wee1 inhibitors in a cell culture setting. The information compiled here is intended to assist in the design and execution of experiments to investigate the effects of Wee1 inhibition on cancer cell lines.
Introduction to Wee1 Inhibition
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint.[1][2][3][4][5] It acts by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), also known as cell division control protein 2 (Cdc2), at the Tyr15 residue.[1][2][3] This inhibitory phosphorylation prevents cells from prematurely entering mitosis, allowing time for DNA repair.[1][2] Many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), become heavily reliant on the G2/M checkpoint for survival.[2][6]
Inhibition of Wee1 kinase abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis prematurely.[1][2][7] This leads to a form of cell death known as mitotic catastrophe.[1][2][6] Consequently, Wee1 inhibitors are a promising class of anti-cancer agents, often used in combination with DNA-damaging chemotherapies or radiotherapy.[1][3][6]
Effective Concentrations of Wee1 Inhibitors
The effective concentration of a Wee1 inhibitor can vary significantly depending on the specific compound, the cell line being tested, and the duration of treatment. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency. The following table summarizes the IC50 values and effective concentrations of several Wee1 inhibitors in various cancer cell lines as reported in the literature.
| Inhibitor Name | Cell Line(s) | Assay Type | Effective Concentration / IC50 | Reference(s) |
| Wee1 Inhibitors (General) | A427 (non-small cell lung), OVCAR3 (ovarian) | Cellular Target Engagement (pCDK1 pTyr15) | 100 - 300 nM | [8] |
| PD0166285 | B16 (mouse melanoma) | Cell Cycle Arrest | 0.5 µM | [9] |
| MK-1775 (AZD1775) | ID8, SKOV3 (ovarian) | Apoptosis Assay | 0.5 - 1 µM | [10] |
| MK-1775 (AZD1775) | HeLa (cervical) | Cell Death | 1000 nM | [7] |
| APR-1051 | Cell-free | Kinase Assay | 1.6 nM | |
| ZN-c3 | Cell-free | Kinase Assay | 3.8 nM | [11] |
| AZD1775 | Gastric cancer cells | Cell Proliferation, Apoptosis, Cell Cycle Arrest | Not specified | [1] |
| Wee1 Inhibitor | Various cancer cell lines | Cytotoxicity | IC50 < 2 µM (sensitive lines) | [12] |
Signaling Pathway of Wee1 in G2/M Checkpoint Control
The diagram below illustrates the central role of Wee1 in the G2/M cell cycle checkpoint and how its inhibition leads to mitotic catastrophe.
Caption: Wee1's role in the G2/M checkpoint and the effect of its inhibition.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of Wee1 inhibitors.
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol determines the effect of a Wee1 inhibitor on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Wee1 inhibitor stock solution (e.g., in DMSO)
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.[13]
-
Prepare serial dilutions of the Wee1 inhibitor in complete medium.
-
Remove the overnight culture medium and add 100 µL of the medium containing the desired concentrations of the Wee1 inhibitor to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[13]
-
For MTT assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
For CellTiter-Glo® assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence with a plate reader.
-
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis following treatment with a Wee1 inhibitor.[10][14]
Materials:
-
Cells treated with Wee1 inhibitor
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with the Wee1 inhibitor at the desired concentration and for the desired time (e.g., 24 or 48 hours).[10]
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or are necrotic.
-
Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol determines the effect of Wee1 inhibition on cell cycle distribution.[10]
Materials:
-
Cells treated with Wee1 inhibitor
-
Ice-cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the Wee1 inhibitor for the desired time.
-
Harvest approximately 1 x 10^6 cells and wash with PBS.[10]
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.
Western Blot for Phospho-CDK1 (Tyr15)
This protocol assesses the direct target engagement of the Wee1 inhibitor by measuring the phosphorylation status of its primary substrate, CDK1.
Materials:
-
Cells treated with Wee1 inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-CDK1 (Tyr15) and anti-total CDK1 or a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the Wee1 inhibitor for a short duration (e.g., 1-4 hours) to observe direct effects on CDK1 phosphorylation.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]
-
Block the membrane for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe for total CDK1 or a loading control to normalize the results. A decrease in the phospho-CDK1 signal relative to the total CDK1 or loading control indicates successful Wee1 inhibition.
Experimental Workflow for Evaluating a Wee1 Inhibitor
The following diagram outlines a typical workflow for the initial characterization of a Wee1 inhibitor in a cancer cell line.
Caption: A logical workflow for the in vitro evaluation of a Wee1 inhibitor.
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. Prolonged mitotic arrest induced by Wee1 inhibition sensitizes breast cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WEE1 Inhibition Augments CDC7 (DDK) Inhibitor–induced Cell Death in Ewing Sarcoma by Forcing Premature Mitotic Entry and Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WEE1 Inhibition Enhances Anti-Apoptotic Dependency as a Result of Premature Mitotic Entry and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Analysis of pCDK1 (Tyr15) Inhibition by Wee1-IN-3 via Western Blot
Introduction
The cell cycle is a tightly regulated process with critical checkpoints that ensure genomic integrity before cell division. The G2/M checkpoint, in particular, prevents cells with damaged DNA from entering mitosis. A key regulator of this checkpoint is the WEE1 kinase.[1][2][3] WEE1 is a serine/threonine kinase that acts as a mitotic inhibitor by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2.[4][5][6][7] This inhibitory phosphorylation occurs specifically on the Tyrosine 15 (Tyr15) residue of CDK1.[1][2][7] The phosphorylation of Tyr15 prevents the activation of the CDK1/Cyclin B complex, thereby arresting the cell cycle in G2 and allowing time for DNA repair.[2][6]
In many cancer cells, particularly those with a defective G1 checkpoint (e.g., p53 mutations), reliance on the G2/M checkpoint for survival is heightened.[6][8] This makes WEE1 a promising therapeutic target. Small molecule inhibitors of WEE1, such as Wee1-IN-3, block its kinase activity. This inhibition prevents the phosphorylation of CDK1 at Tyr15, leading to an accumulation of active CDK1/Cyclin B complexes.[1][9] Consequently, cells are forced into premature and uncontrolled mitosis, often with unrepaired DNA, which can lead to a form of cell death known as mitotic catastrophe.[1][3][5]
Principle of the Assay
This protocol describes the use of Western blot analysis to detect the phosphorylation status of CDK1 at Tyr15 in cells treated with the WEE1 inhibitor, this compound. By inhibiting WEE1, a dose-dependent decrease in the signal for phosphorylated CDK1 (pCDK1 Tyr15) is expected, while the total CDK1 protein levels should remain relatively unchanged.[9] This assay serves as a direct pharmacodynamic measure of this compound's cellular activity and confirms its mechanism of action. A loading control, such as β-actin or Vinculin, is used to ensure equal protein loading across samples.
Signaling Pathway of WEE1 and CDK1
The following diagram illustrates the role of WEE1 in the G2/M cell cycle checkpoint and the mechanism of action for the inhibitor this compound.
References
- 1. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 9. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Immunofluorescence of Wee1-IN-3 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent staining of cultured cells following treatment with Wee1-IN-3, a small molecule inhibitor of the Wee1 kinase. The protocol is designed to enable the visualization and analysis of cellular responses to Wee1 inhibition, a critical aspect of research in cell cycle regulation and oncology drug development.
Introduction to Wee1 Inhibition
Wee1 is a crucial protein kinase that acts as a gatekeeper for entry into mitosis, primarily by phosphorylating and inhibiting cyclin-dependent kinase 1 (CDK1).[1][2][3] This inhibitory action is a key component of the G2/M cell cycle checkpoint, which allows cells with damaged DNA to arrest the cell cycle and initiate repairs before proceeding to mitosis. Many cancer cells, particularly those with a defective p53 tumor suppressor, heavily rely on the G2/M checkpoint for survival.[4][5]
Inhibition of Wee1 with small molecules like this compound overrides this checkpoint, forcing cells with unrepaired DNA to prematurely enter mitosis.[3][5] This can lead to a phenomenon known as mitotic catastrophe, characterized by aberrant chromosome segregation and ultimately, apoptotic cell death.[5][6] Consequently, Wee1 inhibitors are a promising class of anti-cancer agents, often used to sensitize cancer cells to DNA-damaging chemotherapeutics and radiation.[7][5][6][8]
Key Cellular Markers for Wee1 Inhibition
The following table summarizes key protein markers that can be visualized using immunofluorescence to assess the cellular response to this compound treatment.
| Marker | Cellular Function/Process | Expected Outcome of Wee1 Inhibition | Recommended Antibody (Example) |
| Phospho-Histone H3 (Ser10) | Mitotic marker | Increase in the number of positive cells, indicating premature mitotic entry. | Anti-phospho-Histone H3 (Ser10) |
| γH2AX (phospho-Histone H2A.X Ser139) | DNA double-strand break marker | Increase in nuclear foci, indicating DNA damage due to replication stress and premature mitosis.[9] | Anti-phospho-Histone H2A.X (Ser139) |
| Lamin A/C | Nuclear envelope integrity | Potential for abnormal nuclear morphology or nuclear envelope breakdown outside of normal mitosis. | Anti-Lamin A/C |
| α-Tubulin | Mitotic spindle formation | Visualization of mitotic spindle defects and aberrant mitotic figures. | Anti-α-Tubulin |
| Cleaved Caspase-3 | Apoptosis marker | Increase in positive cells, indicating the induction of apoptosis following mitotic catastrophe. | Anti-cleaved Caspase-3 (Asp175) |
Wee1 Signaling Pathway and Point of Inhibition
The following diagram illustrates the central role of Wee1 in the G2/M checkpoint and the mechanism of action for this compound.
Experimental Workflow for Immunofluorescence
The diagram below outlines the key steps of the immunofluorescence protocol for cells treated with this compound.
Detailed Immunofluorescence Protocol
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials and Reagents
-
Cell Culture: Cultured cells grown on sterile glass coverslips (12-18 mm diameter) in multi-well plates.
-
This compound: Stock solution in DMSO.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Caution: PFA is toxic; handle in a fume hood.
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS (for intracellular antigens).[10]
-
Blocking Buffer: 1-5% Bovine Serum Albumin (BSA) or 5-10% Normal Goat Serum in PBS.
-
Primary Antibodies: Diluted in blocking buffer as per manufacturer's recommendations.
-
Secondary Antibodies: Fluorophore-conjugated antibodies (e.g., Alexa Fluor 488, 594, 647) diluted in blocking buffer.
-
Nuclear Counterstain: DAPI (4',6-diamidino-2-phenylindole) solution.
-
Mounting Medium: Anti-fade mounting medium.
Experimental Procedure
-
Cell Seeding and Treatment:
-
Place sterile coverslips into the wells of a multi-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-80% confluency at the time of fixation.[11]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treat the cells with the desired concentration of this compound (and appropriate vehicle controls, e.g., DMSO) for the intended duration. Treatment times can range from a few hours to 24 hours or more, depending on the experimental goals.[9]
-
-
Fixation:
-
Permeabilization (for intracellular targets):
-
If staining for intracellular proteins, add Permeabilization Buffer to the cells.
-
Incubate for 10 minutes at room temperature.[10]
-
Aspirate the buffer and wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well, ensuring the coverslips are fully covered.
-
Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[11]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Aspirate the Blocking Buffer from the wells.
-
Add the diluted primary antibody solution to the coverslips.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[12]
-
-
Secondary Antibody Incubation:
-
Aspirate the primary antibody solution and wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer. Protect from light from this point forward.
-
Add the diluted secondary antibody to the coverslips.
-
Incubate for 1 hour at room temperature in the dark.[13]
-
-
Counterstaining and Mounting:
-
Aspirate the secondary antibody solution and wash three times with PBS for 5 minutes each in the dark.[14]
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Perform a final brief wash with PBS.
-
Carefully remove the coverslips from the wells using fine-tipped forceps.
-
Mount the coverslips cell-side down onto a drop of anti-fade mounting medium on a clean microscope slide.[13]
-
Seal the edges of the coverslip with clear nail polish to prevent drying.
-
-
Imaging and Analysis:
-
Store the slides at 4°C, protected from light, until imaging.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Quantify the fluorescence intensity or the number of positive cells/foci as required for your experimental analysis.
-
Data Interpretation
Upon treatment with this compound, you can expect to observe an increase in the percentage of cells positive for phospho-histone H3, indicating that cells are entering mitosis. Concurrently, an increase in γH2AX foci will signify the accumulation of DNA damage. These two events are hallmarks of G2/M checkpoint abrogation and are indicative of the inhibitor's on-target activity. Analysis of nuclear morphology and apoptosis markers will further elucidate the downstream consequences of forced mitotic entry.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Gene - WEE1 [maayanlab.cloud]
- 3. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 7. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WEE1 inhibition targets cell cycle checkpoints for triple negative breast cancers to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sinobiological.com [sinobiological.com]
- 11. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immunofluorescence Protocol for use on cultured cell lines (IF-IC) [protocols.io]
Application Notes: Measuring Wee1-IN-3 Induced Apoptosis using Annexin V Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2][3][4] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to p53 mutations), reliance on the G2/M checkpoint for survival is heightened.[4][5] Inhibition of Wee1 kinase by small molecules such as Wee1-IN-3 leads to abrogation of this checkpoint, forcing cells with unrepaired DNA damage into premature mitosis. This process, known as mitotic catastrophe, ultimately results in programmed cell death, or apoptosis.[2][5][6]
The Annexin V assay is a widely used method for detecting one of the earliest hallmarks of apoptosis: the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane.[7][8][9] In viable cells, PS is strictly maintained on the inner leaflet.[7][8] During early apoptosis, this asymmetry is lost.[7][9] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry or fluorescence microscopy.[8][9] Co-staining with a non-viable dye like Propidium Iodide (PI) or 7-AAD, which can only enter cells with compromised membrane integrity, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10]
These application notes provide a detailed protocol for quantifying apoptosis induced by the Wee1 inhibitor, this compound, using the Annexin V/PI staining method and flow cytometry.
Mechanism of Action: Wee1 Inhibition and Apoptosis Induction
Wee1 kinase acts by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry.[1][2][6] By inhibiting Wee1, compounds like this compound prevent this inhibitory phosphorylation of CDK1. This leads to premature activation of the CDK1/Cyclin B complex, forcing the cell to enter mitosis without proper DNA damage repair.[2] The accumulation of genomic damage triggers the intrinsic apoptosis pathway, leading to caspase activation and cell death.[1][11]
Data Presentation
While specific quantitative data for this compound is not publicly available, the following table summarizes representative data from studies using the well-characterized Wee1 inhibitor MK-1775 (Adavosertib) to demonstrate the typical results obtained from an Annexin V apoptosis assay.
| Cell Line | Treatment (MK-1775) | Time (hours) | Apoptotic Cells (%) (Annexin V+) | Reference |
| ID8 (Ovarian Cancer) | 0.5 µM | 24 | ~20% | [12] |
| ID8 (Ovarian Cancer) | 1.0 µM | 24 | ~35% | [12] |
| ID8 (Ovarian Cancer) | 0.5 µM | 48 | ~30% | [12] |
| ID8 (Ovarian Cancer) | 1.0 µM | 48 | ~45% | [12] |
| SKOV3 (Ovarian Cancer) | 0.5 µM | 24 | ~15% | [12] |
| SKOV3 (Ovarian Cancer) | 1.0 µM | 24 | ~25% | [12] |
| SKOV3 (Ovarian Cancer) | 0.5 µM | 48 | ~20% | [12] |
| SKOV3 (Ovarian Cancer) | 1.0 µM | 48 | ~40% | [12] |
| SUDHL-10 (Lymphoma) | 0.25 µM | 18 | Significant Increase vs. Control | [1] |
| SC-1 (Lymphoma) | 1.0 µM | 18 | Significant Increase vs. Control | [1] |
Note: The percentage of apoptotic cells is often reported as the sum of early (Annexin V-positive, PI-negative) and late (Annexin V-positive, PI-positive) apoptotic populations.
Detailed Experimental Protocol
This protocol outlines the steps for treating a cancer cell line with this compound and subsequently analyzing apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
10X Annexin V Binding Buffer (100 mM Hepes pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T25 flasks) at a density that will ensure they are in the logarithmic growth phase at the time of treatment (e.g., 1 x 10⁶ cells in a T25 flask).[10] Allow cells to adhere and grow for 24-48 hours.
-
Induction of Apoptosis: Treat the cells with various concentrations of this compound. It is crucial to include a vehicle control (DMSO-treated cells) and potentially a positive control for apoptosis. Incubate for the desired time points (e.g., 18, 24, or 48 hours).[1][12]
-
Cell Harvesting:
-
For adherent cells: Carefully collect the culture supernatant, which contains floating apoptotic cells.[7][10] Wash the adherent cells once with PBS, then detach them using trypsin or a cell scraper.[7] Combine the detached cells with their corresponding supernatant.
-
For suspension cells: Collect the cells directly from the culture flask.
-
Centrifuge the pooled cell suspension (e.g., at 500 x g for 5 minutes) and discard the supernatant.[10]
-
-
Washing: Wash the cell pellet twice with cold PBS to remove any residual medium.[10] After each wash, pellet the cells by centrifugation and carefully remove the supernatant.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer per sample. The cell concentration should be approximately 1 x 10⁶ cells/mL.[8]
-
Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution to each 100 µL of cell suspension. Gently vortex or flick the tube to mix.
-
Incubate the cells for 15-20 minutes at room temperature in the dark.[8][12]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[8] Do not wash the cells after staining.
-
Analyze the samples on a flow cytometer as soon as possible.[8] Excite FITC at 488 nm and measure emission at ~530 nm (green). Excite PI at 488 nm and measure emission at >600 nm (red).[7]
-
Use unstained, Annexin V-only, and PI-only stained cells to set up appropriate compensation and gates.[10]
-
Data Interpretation
The flow cytometry data will be displayed as a dot plot with Annexin V fluorescence on one axis and PI fluorescence on the other. The cell population will be segregated into four quadrants:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[1]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical injury during preparation).
References
- 1. WEE1 Inhibition Enhances Anti-Apoptotic Dependency as a Result of Premature Mitotic Entry and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. kumc.edu [kumc.edu]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. WEE1 inhibition sensitizes basal breast cancer cells to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Wee1-IN-3 Treatment in In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage to allow for repair.[1][2] In many cancer cells, particularly those with a deficient G1 checkpoint (e.g., due to TP53 mutations), reliance on the G2/M checkpoint for survival is heightened.[3][4] Inhibition of Wee1 kinase disrupts this checkpoint, forcing cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and subsequent cell death.[1][5] This makes Wee1 an attractive therapeutic target in oncology. Wee1 inhibitors, such as the well-characterized compound AZD1775 (Adavosertib/MK-1775), have demonstrated promising anti-tumor activity in various preclinical cancer models, both as monotherapy and in combination with DNA-damaging agents.[5][6][7]
These application notes provide a comprehensive overview and detailed protocols for the use of Wee1 inhibitors, exemplified by compounds like Wee1-IN-3, in in vivo xenograft models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanism of action of this class of inhibitors.
Mechanism of Action and Signaling Pathway
Wee1 kinase exerts its cell cycle control primarily through the inhibitory phosphorylation of cyclin-dependent kinase 1 (CDK1) at Tyr15 and, to a lesser extent, CDK2.[2][8] This phosphorylation prevents the activation of the CDK1/Cyclin B complex, which is essential for mitotic entry.[8] By inhibiting Wee1, compounds like this compound prevent this inhibitory phosphorylation, leading to the premature activation of CDK1 and forcing cells into mitosis, irrespective of their DNA damage status.[1]
Inhibition of Wee1 has also been shown to activate the cGAS/STING and STAT1 pathways, which can enhance the anti-tumor immune response.[9] This suggests a dual mechanism of action involving both direct effects on tumor cell cycle regulation and modulation of the tumor microenvironment. Furthermore, Wee1 inhibition can induce the expression of endogenous retroviral elements (ERVs), triggering a double-stranded RNA (dsRNA) response and subsequent interferon signaling, which can also contribute to anti-tumor immunity.[10]
Wee1 Signaling Pathway Diagram
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. s203.q4cdn.com [s203.q4cdn.com]
- 7. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. WEE1 inhibition enhances the antitumor immune response to PD-L1 blockade by the concomitant activation of STING and STAT1 pathways in SCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WEE1 inhibition induces anti-tumor immunity by activating ERV and the dsRNA pathway - PMC [pmc.ncbi.nlm.nih.gov]
combining Wee1-IN-3 with cisplatin or other chemotherapies
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for combining Wee1 inhibitors with cisplatin and other chemotherapeutic agents. The information is based on preclinical and clinical studies of the well-characterized Wee1 inhibitor AZD1775 (Adavosertib/MK-1775), as there is limited public information on a specific molecule named "Wee1-IN-3". The principles and methodologies described herein are broadly applicable to the investigation of other Wee1 inhibitors in combination therapies.
Application Notes
Introduction to Wee1 Inhibition
Wee1 is a serine/threonine kinase that plays a critical role in cell cycle regulation, specifically at the G2/M checkpoint.[1][2] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 prevents cells from prematurely entering mitosis, allowing time for DNA repair.[3][4] Many cancer cells, particularly those with mutations in the TP53 tumor suppressor gene, have a defective G1 checkpoint and are therefore heavily reliant on the G2/M checkpoint to repair DNA damage before cell division.[1][3][5] This dependency makes Wee1 an attractive therapeutic target. Inhibition of Wee1 abrogates the G2/M checkpoint, forcing cells with damaged DNA to enter mitosis, which leads to a form of programmed cell death known as mitotic catastrophe.[3][4][5]
Mechanism of Synergy with DNA-Damaging Chemotherapies
The combination of a Wee1 inhibitor with DNA-damaging agents like cisplatin creates a synergistic anti-cancer effect through a concept known as synthetic lethality.[3][5]
-
Induction of DNA Damage: Chemotherapeutic agents such as cisplatin, carboplatin, gemcitabine, and doxorubicin induce significant DNA damage in rapidly dividing cancer cells.[5][6]
-
G2/M Checkpoint Arrest: In response to this damage, cancer cells activate the G2/M checkpoint, a process in which Wee1 is a key player. This arrests the cell cycle, providing an opportunity for the cell to repair the damaged DNA.[2][7][8]
-
Abrogation of Cell Cycle Arrest: The introduction of a Wee1 inhibitor (e.g., AZD1775) blocks the inhibitory phosphorylation of CDK1.[4] This overrides the G2/M checkpoint, even in the presence of extensive DNA damage.[8]
-
Mitotic Catastrophe: The cells are forced to prematurely enter mitosis with unrepaired DNA. This leads to genomic instability, mitotic catastrophe, and ultimately, apoptosis.[3][5]
This combination strategy is particularly effective in cancers with a high incidence of TP53 mutations, such as certain types of ovarian, head and neck, and urothelial cancers, because these cells lack the G1 checkpoint and are solely dependent on the G2/M checkpoint for DNA repair.[1][9][10][11]
Preclinical and Clinical Findings
Numerous preclinical studies have demonstrated the synergistic effects of combining the Wee1 inhibitor AZD1775 with various chemotherapies across a range of cancer types.
-
With Cisplatin: The combination of AZD1775 and cisplatin has shown significant synergistic cytotoxicity in urothelial carcinoma, gastric cancer, and head and neck squamous cell carcinoma (HNSCC).[6][9][10][12] This combination leads to increased DNA damage (as measured by γH2AX levels), enhanced apoptosis, and reduced tumor volume in both in vitro and in vivo models.[6][10] In cisplatin-resistant HNSCC cells, Wee1 inhibition has been shown to restore sensitivity to cisplatin.[11][12]
-
With Other Platinum Agents: AZD1775 has been shown to potentiate the activity of carboplatin in p53-deficient cells.[4]
-
With Other Chemotherapies: Synergistic effects have also been reported with gemcitabine, paclitaxel, doxorubicin, and 5-fluorouracil.[5][13] For example, combining AZD1775 with the CHOP chemotherapy regimen (cyclophosphamide, doxorubicin, vincristine, prednisone) has shown synergistic effects in diffuse large B-cell lymphoma models.[14]
Clinical trials have also explored these combinations. A phase I trial in HNSCC demonstrated that the triplet combination of AZD1775, cisplatin, and docetaxel was safe, tolerable, and showed promising anti-tumor efficacy.[15] However, clinical development has sometimes been challenged by increased toxicity when Wee1 inhibitors are added to standard treatments, necessitating careful dose adjustments.[16][17]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the combination of Wee1 inhibitors with chemotherapy.
Table 1: In Vitro Cell Viability (Gastric Cancer Cells) [6]
| Cell Line | Treatment (48h) | Cell Viability (% of Control) |
| HGC27 | AZD1775 (0.2 µM) | ~80% |
| Cisplatin (2 µM) | ~75% | |
| AZD1775 + Cisplatin | ~40% | |
| MGC803 | AZD1775 (0.2 µM) | ~85% |
| Cisplatin (2 µM) | ~80% | |
| AZD1775 + Cisplatin | ~50% | |
| AGS | AZD1775 (0.2 µM) | ~90% |
| Cisplatin (2 µM) | ~85% | |
| AZD1775 + Cisplatin | ~60% |
Table 2: In Vivo Tumor Growth Inhibition (Urothelial Carcinoma Xenograft) [9][10]
| Treatment Group | Tumor Volume Reduction | Notes |
| Control | - | Vehicle only |
| Cisplatin alone | Moderate | - |
| AZD1775 alone | Minor to Moderate | - |
| AZD1775 + Cisplatin | Significant / Best effect | Combination showed the greatest tumor shrinkage. |
Table 3: Apoptosis Analysis (Urothelial Carcinoma Cells) [10]
| Cell Line | Treatment | Apoptotic Cells (%) |
| BFTC-909 | Control | Low |
| Cisplatin alone | Increased | |
| AZD1775 alone | Increased | |
| AZD1775 + Cisplatin | Synergistically Increased | |
| T24 | Control | Low |
| Cisplatin alone | Increased | |
| AZD1775 alone | Increased | |
| AZD1775 + Cisplatin | Synergistically Increased |
Visualizations
Signaling Pathway Diagram
Caption: Wee1's role in the G2/M checkpoint after chemotherapy-induced DNA damage.
Experimental Workflow Diagram
Caption: Standard workflow for preclinical evaluation of Wee1 inhibitor combinations.
Experimental Protocols
In Vitro Cell Proliferation Assay (CCK-8)
This protocol is adapted from methodologies used in gastric and urothelial cancer studies.[6][10]
Objective: To determine the effect of a Wee1 inhibitor, cisplatin, and their combination on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
96-well cell culture plates
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Wee1 Inhibitor (e.g., AZD1775) stock solution (in DMSO)
-
Cisplatin stock solution (in saline or DMSO)
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Drug Preparation: Prepare serial dilutions of the Wee1 inhibitor and cisplatin in complete medium. For combination treatments, prepare solutions containing fixed concentrations of both drugs.
-
Treatment: Remove the overnight medium from the wells. Add 100 µL of the prepared drug solutions to the respective wells. Include wells for "untreated control" and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
CCK-8 Assay: Add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours, until a visible color change occurs.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium + CCK-8 only).
-
Calculate cell viability as: (Absorbance of treated wells / Absorbance of control wells) x 100%.
-
Plot dose-response curves to determine IC50 values.
-
Use the Chou-Talalay method to calculate a Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Apoptosis Analysis by Annexin V/PI Staining
This protocol is based on standard flow cytometry methods described in combination studies.[10]
Objective: To quantify the percentage of apoptotic cells following treatment.
Materials:
-
6-well cell culture plates
-
Treated cells (as described in Protocol 1)
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit with Propidium Iodide (PI)
-
Binding Buffer (provided with the kit)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compounds (single agents and combination) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells from each well and centrifuge at 300 x g for 5 minutes.
-
Staining:
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour of staining.
-
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Sum the percentages of early and late apoptotic cells to determine the total apoptotic population.
-
Western Blot Analysis
This protocol is for detecting key protein markers of DNA damage and cell cycle progression.[6][10]
Objective: To measure changes in the expression and phosphorylation status of proteins involved in the DNA damage response and apoptosis.
Materials:
-
Treated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-γH2AX, anti-phospho-CDK1 (Tyr15), anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse treated cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C, diluted according to the manufacturer's recommendation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, then apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Tumor Model
This protocol outlines a general procedure for evaluating the efficacy of combination therapy in an animal model.[9][10]
Objective: To assess the anti-tumor activity of the combination therapy in a living organism.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Cancer cells for injection (e.g., 1-5 x 10⁶ cells in PBS/Matrigel)
-
Drug formulations for in vivo administration
-
Calipers for tumor measurement
-
Ethical approval from an Institutional Animal Care and Use Committee (IACUC).
Procedure:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor mice until tumors reach a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (typically n=5-10 per group):
-
Group 1: Vehicle control
-
Group 2: Wee1 inhibitor alone
-
Group 3: Cisplatin alone
-
Group 4: Wee1 inhibitor + Cisplatin
-
-
Drug Administration: Administer drugs according to a predetermined schedule, dose, and route (e.g., oral gavage for AZD1775, intraperitoneal injection for cisplatin).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²). Monitor mouse body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the experiment for a set duration or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors.
-
Ex Vivo Analysis: Weigh the excised tumors. A portion of the tumor can be fixed in formalin for immunohistochemistry (IHC) analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis) or flash-frozen for western blot analysis.
-
Data Analysis: Plot mean tumor growth curves for each group. Compare end-point tumor weights and volumes between groups using appropriate statistical tests (e.g., t-test or ANOVA).
References
- 1. WEE1 inhibition in cancer therapy: Mechanisms, synergies, preclinical insights, and clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 4. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. Wee1 Inhibitor AZD1775 Combined with Cisplatin Potentiates Anticancer Activity against Gastric Cancer by Increasing DNA Damage and Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. researchgate.net [researchgate.net]
- 10. Inhibiting WEE1 Augments the Antitumor Efficacy of Cisplatin in Urothelial Carcinoma by Enhancing the DNA Damage Process - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wee-1 kinase inhibition overcomes cisplatin resistance associated with high-risk TP53 mutations in head and neck cancer through mitotic arrest followed by senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. WEE1 Inhibition in Combination With Targeted Agents and Standard Chemotherapy in Preclinical Models of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WEE1 inhibition synergizes with CHOP chemotherapy and radiation therapy through induction of premature mitotic entry and DNA damage in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. WEE1 Inhibitor: Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Wee1-IN-3 Technical Support Center: Troubleshooting Solubility and Experimental Design
Welcome to the technical support center for Wee1-IN-3. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the solubility and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is highly soluble in DMSO, with a reported solubility of up to 250 mg/mL (502.42 mM)[1][2].
Q2: What is the best way to store this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Storage recommendations are summarized in the table below.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In Solvent (DMSO) | -80°C | 6 months[1] |
| In Solvent (DMSO) | -20°C | 1 month[1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the DMSO stock solution into smaller, single-use volumes before storage[1].
Q3: Can I use this compound for in vivo animal experiments?
A3: Yes, this compound can be used for in vivo animal experiments. However, it is important to use appropriate formulations to ensure solubility and minimize solvent toxicity. For murine models, the concentration of DMSO in the final formulation should generally be kept below 10% for normal mice and below 2% for nude or other sensitive mouse strains[2]. It is always advisable to perform a solvent-negative control experiment to rule out any non-specific effects of the vehicle[2].
Troubleshooting Guide: Solubility Issues
Q4: My this compound is not fully dissolving in DMSO. What should I do?
A4: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Use Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of many organic compounds. Always use freshly opened, high-purity, anhydrous DMSO[1].
-
Sonication: Gentle sonication can help to break up any clumps of powder and facilitate dissolution[1][2].
-
Warming: Gently warming the solution to 37°C can increase the solubility. However, avoid excessive heat, as it may degrade the compound.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
Q5: I prepared a clear stock solution of this compound in DMSO, but it precipitated when I diluted it into my aqueous cell culture medium (e.g., RPMI, DMEM). How can I prevent this?
A5: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are some solutions and preventative measures:
-
Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of this compound in your cell culture medium. The reported IC50 values for cancer cell lines are in the nanomolar to low micromolar range, so high concentrations are often not necessary for in vitro efficacy[1][2].
-
Increase the Final DMSO Concentration (with caution): While you want to minimize DMSO toxicity, a slightly higher final concentration of DMSO in your culture medium (e.g., 0.1% to 0.5%) can help to keep the compound in solution. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium. This gradual decrease in DMSO concentration can sometimes prevent the compound from crashing out of solution.
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Visual Inspection: Before adding the working solution to your cells, visually inspect it for any signs of precipitation. This can appear as a faint cloudiness, fine particles, or a visible pellet after a short centrifugation. If precipitation is observed, do not use the solution.
Q6: What are the visual signs of this compound precipitation in my experimental setup?
A6: Precipitation may not always be obvious. Look for the following signs:
-
Cloudiness or Turbidity: The solution may appear hazy or cloudy.
-
Visible Particles: You may see small, crystalline particles suspended in the solution or settled at the bottom of the tube or well.
-
Inconsistent Experimental Results: High variability between replicate wells or experiments can sometimes be an indicator of inconsistent compound solubility and concentration.
-
Microscopic Examination: If you suspect precipitation, you can examine a small aliquot of your working solution under a microscope. Crystalline structures or amorphous aggregates may be visible.
Experimental Protocols
Preparation of this compound Stock and Working Solutions for In Vitro Assays
This protocol provides a step-by-step guide for preparing this compound solutions for cell-based experiments.
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile cell culture medium (e.g., RPMI-1640, DMEM)
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a High-Concentration Stock Solution in DMSO:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of anhydrous DMSO to the vial to create a high-concentration stock solution (e.g., 10 mM or 50 mM). For example, to make a 10 mM stock solution from 1 mg of this compound (MW: 497.59 g/mol ), add 201 µL of DMSO.
-
Vortex and/or sonicate until the powder is completely dissolved.
-
-
Aliquot and Store the Stock Solution:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month[1].
-
-
Prepare the Working Solution for Cell Treatment:
-
On the day of the experiment, thaw a single aliquot of the DMSO stock solution.
-
Pre-warm your cell culture medium to 37°C.
-
Perform serial dilutions of the DMSO stock solution in the pre-warmed cell culture medium to achieve the desired final concentrations. Important: Add the DMSO stock to the medium and mix immediately to minimize the risk of precipitation.
-
Ensure the final concentration of DMSO in the cell culture wells is consistent across all treatments and controls and is at a non-toxic level (typically ≤ 0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Preparation of this compound Formulation for In Vivo Mouse Studies
The following are two example protocols for preparing this compound for oral gavage in mice. It is recommended to prepare these formulations fresh on the day of use[1].
Protocol 1: Formulation with PEG300 and Tween-80
This protocol yields a clear solution with a solubility of ≥ 2.08 mg/mL[1].
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly.
Protocol 2: Formulation with Corn Oil
This protocol yields a clear solution with a solubility of ≥ 2.08 mg/mL. This formulation may be less suitable for studies with a continuous dosing period exceeding half a month[1].
-
Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly until a clear solution is obtained.
Signaling Pathways and Experimental Workflows
Wee1 Signaling Pathway
The Wee1 kinase is a critical negative regulator of the cell cycle, primarily at the G2/M checkpoint[3][4][5]. It phosphorylates and inactivates cyclin-dependent kinase 1 (CDK1), preventing premature entry into mitosis and allowing time for DNA repair[3][5]. Inhibition of Wee1 leads to the activation of CDK1, forcing cells with damaged DNA to enter mitosis, which can result in mitotic catastrophe and cell death[3][4].
Caption: The Wee1 signaling pathway at the G2/M checkpoint and the effect of this compound.
Experimental Workflow: Cell Viability Assay
A common application of this compound is to assess its effect on the viability of cancer cells. The following workflow outlines a typical cell viability assay.
Caption: A typical experimental workflow for a cell viability assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Wee1 | TargetMol [targetmol.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. A WEE1 family business: regulation of mitosis, cancer progression, and therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Wee1-IN-3 Concentration for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Wee1-IN-3, a potent Wee1 kinase inhibitor. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the effective application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of Wee1 kinase.[1][2] Wee1 is a crucial negative regulator of the G2/M cell cycle checkpoint.[3][4] It phosphorylates and inactivates the Cyclin-Dependent Kinase 1 (CDK1)/Cyclin B complex, preventing cells from entering mitosis.[5][6][7] By inhibiting Wee1, this compound allows for the premature activation of the CDK1/Cyclin B complex, forcing cells, particularly cancer cells with a deficient G1 checkpoint (e.g., p53 mutations), to enter mitosis with unrepaired DNA damage. This can lead to a process called mitotic catastrophe and subsequent cell death.[4][8]
Q2: What is the recommended starting concentration for this compound in cell-based assays?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a dose-response study is recommended. Based on available data, the half-maximal inhibitory concentration (IC50) for this compound in inhibiting cancer cell growth ranges from less than 100 nM to 1000 nM.[1] A good starting point for a dose-response curve would be to use a range of concentrations from 10 nM to 10 µM.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is soluble in DMSO.[1] Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration immediately before use.
Q4: Can this compound be used in combination with other anti-cancer agents?
A4: Yes, preclinical studies have shown promising results when combining Wee1 inhibitors with DNA-damaging agents (e.g., cisplatin, carboplatin, gemcitabine) and radiotherapy.[4][9] The rationale is that by abrogating the G2/M checkpoint with a Wee1 inhibitor, cancer cells are unable to repair the DNA damage induced by these agents, leading to enhanced cell killing.[4] Combination with PARP inhibitors and immunotherapy is also an active area of investigation.[4][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no efficacy at expected concentrations | Cell line may be resistant to Wee1 inhibition. | - Confirm Wee1 expression in your cell line. - Assess the p53 status of your cell line; cells with functional p53 may be less dependent on the G2/M checkpoint.[3] - Consider testing in combination with a DNA-damaging agent to enhance sensitivity.[4] |
| Compound degradation. | - Prepare fresh stock solutions of this compound. - Ensure proper storage conditions (-20°C or -80°C).[1] | |
| High cellular toxicity in control cell lines | Off-target effects. | - Perform a dose-response curve to determine the optimal therapeutic window. - Some Wee1 inhibitors have been reported to have off-target effects on kinases like PLK1, which can contribute to toxicity.[11] Consider using a more selective Wee1 inhibitor if available. |
| Solvent toxicity. | - Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.5%). | |
| Inconsistent results between experiments | Variability in cell culture conditions. | - Maintain consistent cell density, passage number, and growth phase for all experiments. |
| Inaccurate drug concentration. | - Calibrate pipettes regularly. - Prepare fresh dilutions for each experiment from a reliable stock solution. | |
| Development of resistance to this compound | Upregulation of compensatory pathways. | - A mechanism of acquired resistance to the Wee1 inhibitor AZD1775 involves the upregulation of the related kinase PKMYT1.[9] Consider co-targeting PKMYT1. - Analyze gene expression changes in resistant clones to identify other potential resistance mechanisms.[12] |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound and Other Wee1 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cell Growth IC50 (nM) | Reference |
| This compound | Wee1 Kinase | <10 | SW480 | 100-1000 | [1] |
| H23 | <100 | [1] | |||
| Adavosertib (AZD1775/MK-1775) | Wee1 Kinase | 5.2 | - | Varies by cell line | [3][13] |
| ZN-c3 | Wee1 Kinase | 3.9 | - | Varies by cell line | [13] |
| Debio 0123 | Wee1 Kinase | 0.8 | - | 109 - 7080 | [13] |
Experimental Protocols
Protocol 1: Cell Viability Assay to Determine IC50 of this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 2,000-10,000 cells/well). Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A common starting range is 10 µM to 10 nM. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Treatment: Remove the overnight culture medium and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (e.g., 72-96 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: Plot the percentage of cell viability against the log of the drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Wee1 Inhibition
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0.1, 1, and 10 times the IC50) for a specified time (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-CDK1 (Tyr15), a direct target of Wee1, overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Loading Control: Re-probe the membrane with an antibody against total CDK1 or a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading. A decrease in the phospho-CDK1 (Tyr15) signal with this compound treatment indicates target engagement.
Visualizations
Caption: The Wee1 signaling pathway in the G2/M cell cycle checkpoint.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Wee1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Gene - WEE1 [maayanlab.cloud]
- 7. researchgate.net [researchgate.net]
- 8. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 9. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 10. Molecular Pathways: Targeting the Protein Kinase Wee1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 13. Wee1 | DC Chemicals [dcchemicals.com]
Technical Support Center: Troubleshooting Wee1-IN-3 Western Blot Results
Welcome to the technical support center for Wee1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their Western blot experiments involving the Wee1 inhibitor, this compound. Below you will find a comprehensive guide in a question-and-answer format to address common issues, a detailed experimental protocol, and a summary of quantitative data to guide your experimental setup.
Troubleshooting Guide & FAQs
This section addresses specific problems you may encounter during your Western blot analysis after treating cells with this compound.
Question: I am not seeing a decrease in phospho-CDK1 (Tyr15) signal after this compound treatment. What could be the reason?
Answer: This is a common issue and can arise from several factors:
-
Inactive Compound: Ensure that your this compound is properly stored and has not expired. It is recommended to prepare fresh dilutions for each experiment from a stock solution.
-
Insufficient Treatment Time or Concentration: The inhibitory effect is dependent on both the concentration of this compound and the incubation time. You may need to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. Titrate the concentration of this compound and vary the incubation time (e.g., 2, 6, 24 hours) to find the optimal window for observing a decrease in p-CDK1 (Tyr15).
-
Suboptimal Antibody Performance: The antibody against phospho-CDK1 (Tyr15) may not be performing optimally.
-
Verify the antibody's specificity and recommended dilution from the manufacturer's datasheet.
-
Include a positive control, such as lysates from cells known to have high Wee1 activity, and a negative control, like lysates treated with a different, validated Wee1 inhibitor such as AZD1775.
-
-
Rapid Phosphatase Activity: After cell lysis, phosphatases can dephosphorylate your target protein. Always use fresh lysis buffer containing a cocktail of phosphatase inhibitors.
Question: I am observing unexpected bands or a smear on my Western blot after this compound treatment. What does this mean?
Answer: Unexpected bands or smearing can be indicative of several phenomena:
-
Protein Degradation: Ensure that protease inhibitors are included in your lysis buffer and that samples are kept cold throughout the preparation process. Protein degradation can lead to the appearance of lower molecular weight bands.
-
Off-Target Effects: Some kinase inhibitors can have off-target effects. Wee1 inhibitors have been reported to activate the integrated stress response, which could lead to changes in the expression of other proteins. It is advisable to consult the literature for known off-target effects of this compound.
-
Antibody Non-Specificity: The primary or secondary antibody may be cross-reacting with other proteins.
-
Optimize your antibody concentrations.
-
Increase the stringency of your wash steps.
-
Ensure your blocking step is sufficient (e.g., 1 hour at room temperature or overnight at 4°C).
-
-
High Protein Load: Loading too much protein can lead to smearing and non-specific binding. Try reducing the amount of protein loaded per lane.
Question: The total Wee1 protein levels appear to change after treatment with this compound. Is this expected?
Answer: this compound is a kinase inhibitor and is not expected to directly alter the total protein expression of Wee1, especially at early time points. However, some long-term cellular responses to Wee1 inhibition could indirectly affect Wee1 protein levels. If you observe a significant change, consider the following:
-
Loading Inaccuracy: Ensure equal protein loading by quantifying your lysates accurately and probing your blot for a reliable loading control (e.g., GAPDH, β-actin, or tubulin).
-
Cell Cycle Effects: Prolonged treatment with a Wee1 inhibitor can lead to mitotic catastrophe and apoptosis. This could result in a decrease in the overall protein content in your sample. You can check for markers of apoptosis, such as cleaved PARP, to investigate this possibility.
Question: My loading control is not consistent across all lanes. How can I troubleshoot this?
Answer: Consistent loading controls are crucial for reliable quantification. If you are facing issues:
-
Inaccurate Protein Quantification: Re-quantify your protein lysates using a reliable method like the BCA assay.
-
Pipetting Errors: Ensure your pipettes are calibrated and that you are pipetting accurately.
-
Uneven Transfer: Check for air bubbles between the gel and the membrane during the transfer setup. After transfer, you can stain the membrane with Ponceau S to visualize the total protein and confirm even transfer across all lanes.
Quantitative Data Summary
The following table summarizes typical experimental parameters for Wee1 inhibition studies. Note that optimal conditions may vary depending on the cell line and experimental goals.
| Parameter | This compound | AZD1775 (Adavosertib) - for reference | Key Downstream Marker | Expected Outcome |
| Working Concentration | 100 nM - 1 µM | 50 nM - 500 nM | p-CDK1 (Tyr15) | Decrease in signal |
| Treatment Time | 2 - 24 hours | 2 - 24 hours | γH2AX (S139) | Increase in signal (marker of DNA damage) |
| Cell Lysis Buffer | RIPA buffer with protease and phosphatase inhibitors | RIPA buffer with protease and phosphatase inhibitors | Cleaved PARP | Increase in signal (marker of apoptosis) |
| Primary Antibody Dilution (p-CDK1 Tyr15) | As per manufacturer's recommendation (typically 1:1000) | As per manufacturer's recommendation (typically 1:1000) | ||
| Primary Antibody Dilution (Total Wee1) | As per manufacturer's recommendation (typically 1:1000) | As per manufacturer's recommendation (typically 1:1000) |
Detailed Experimental Protocol
This protocol provides a general workflow for a Western blot experiment to assess the effect of this compound.
1. Cell Culture and Treatment: a. Plate your cells of interest at an appropriate density to reach 70-80% confluency on the day of treatment. b. Prepare a stock solution of this compound in DMSO. c. On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 100 nM, 500 nM, 1 µM). Include a DMSO-only vehicle control. d. Remove the old medium from the cells and add the medium containing this compound or vehicle. e. Incubate the cells for the desired duration (e.g., 2, 6, or 24 hours) at 37°C in a CO2 incubator.
2. Cell Lysis: a. After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS. b. Aspirate the PBS and add ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. f. Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE: a. To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load the samples onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder. c. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency. Destain with TBST.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody (e.g., anti-p-CDK1 Tyr15, anti-Wee1, or a loading control antibody) diluted in blocking buffer overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
7. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
Visualizations
Wee1 Signaling Pathway
Caption: The Wee1 signaling pathway at the G2/M checkpoint.
Western Blot Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Western blot issues.
Wee1-IN-3 off-target effects in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Wee1-IN-3 in cell-based assays. Given that detailed public data on the selectivity of this compound is limited, this guide emphasizes best practices for validating inhibitor specificity and troubleshooting potential off-target effects, drawing on knowledge from other well-characterized Wee1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a potent inhibitor of Wee1 kinase with a reported IC50 of less than 10 nM in biochemical assays. In cell-based assays, it has been shown to inhibit the growth of cancer cell lines such as SW480 and H23 in the nanomolar range. Its primary on-target effect is the inhibition of Wee1 kinase, which leads to the abrogation of the G2/M cell cycle checkpoint.
Q2: Is the kinase selectivity profile of this compound publicly available?
A2: Currently, a comprehensive kinase selectivity profile for this compound is not publicly available. Potent kinase inhibitors can sometimes have off-target activities. Therefore, it is crucial for researchers to empirically determine its selectivity in their experimental systems or to use it with caution, being mindful of potential off-target effects.
Q3: What are the common off-targets for other Wee1 inhibitors?
A3: Some first-generation Wee1 inhibitors, such as AZD1775 (Adavosertib), have been reported to inhibit other kinases, most notably the Polo-like kinase (PLK) family (e.g., PLK1, PLK2, PLK3). Inhibition of these off-targets can lead to phenotypes that are independent of Wee1 inhibition. Newer generations of Wee1 inhibitors have been developed with improved selectivity.
Q4: What is the expected cellular phenotype of on-target Wee1 inhibition?
A4: On-target Wee1 inhibition prevents the inhibitory phosphorylation of CDK1 (at Tyr15), leading to premature activation of the CDK1/Cyclin B complex. This forces cells to enter mitosis prematurely, often with unrepaired DNA damage, resulting in a phenomenon known as mitotic catastrophe and subsequent cell death. In cell cycle analysis, this is often observed as a decrease in the G2/M population and an increase in the sub-G1 population (indicative of apoptosis) over time.
Troubleshooting Guide
Issue 1: Unexpected or Exaggerated Cell Death at Low Concentrations
You observe widespread cell death at concentrations of this compound that are lower than expected or inconsistent with typical mitotic catastrophe.
-
Possible Cause: The inhibitor may have potent off-target effects on kinases essential for cell survival.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the IC50 for cell viability in your specific cell line and compare it to the expected on-target potency. A significant discrepancy may suggest off-target effects.
-
Kinase Selectivity Profiling: If possible, submit this compound for a commercial kinase panel screen to identify potential off-target kinases.
-
Western Blot Analysis: Check for the activation or inhibition of signaling pathways unrelated to the cell cycle. For example, if PLK1 is a suspected off-target, examine the phosphorylation of PLK1 substrates.
-
Use a Structurally Unrelated Wee1 Inhibitor: Compare the phenotype induced by this compound with that of a well-characterized, highly selective Wee1 inhibitor. A different phenotype may indicate off-target effects of this compound.
-
Issue 2: Atypical Cell Cycle Arrest
Instead of the expected G2/M checkpoint abrogation, you observe a strong arrest in a different phase of the cell cycle (e.g., G1 or S phase).
-
Possible Cause: Off-target inhibition of kinases that regulate other cell cycle checkpoints.
-
Troubleshooting Steps:
-
Detailed Time-Course Cell Cycle Analysis: Perform cell cycle analysis at multiple time points after treatment to understand the dynamics of cell cycle progression.
-
Western Blot for Cell Cycle Markers: Analyze the expression and phosphorylation status of key cell cycle proteins such as CDK2, Cyclin E (for G1/S transition), and phosphorylation of Histone H3 (a marker for mitosis).
-
Compare with Wee1 siRNA: Use siRNA to specifically knock down Wee1 and compare the resulting cell cycle phenotype to that of this compound treatment. Concordant phenotypes would support on-target activity.
-
Issue 3: Inconsistent Results Across Different Cell Lines
This compound shows high potency in one cell line but is significantly less effective in another, despite similar Wee1 expression levels.
-
Possible Cause: The differential expression or importance of an off-target kinase in the respective cell lines. The cellular context, such as p53 status, can also significantly influence the sensitivity to Wee1 inhibition.
-
Troubleshooting Steps:
-
Confirm Wee1 Pathway Activity: Use Western blot to confirm that this compound inhibits the phosphorylation of CDK1 (Tyr15) in both cell lines.
-
Characterize Cell Lines: Determine the p53 status of your cell lines. Cells with mutated or deficient p53 are often more sensitive to Wee1 inhibition.
-
Investigate Potential Off-Targets: If a kinase panel has identified potential off-targets, check the expression levels of these kinases in your different cell lines.
-
Quantitative Data: Selectivity of Wee1 Inhibitors
The following table presents publicly available data on the selectivity of other Wee1 inhibitors to highlight the importance of assessing the kinase profile of a compound like this compound.
| Inhibitor | Wee1 IC50 (nM) | PLK1 IC50 (nM) | Selectivity (PLK1/Wee1) |
| AZD1775 | 5.2 | ~20 | ~4x |
| ZN-c3 | 3.8 | 227 | ~60x |
| This compound | <10 | Not Available | Not Available |
Note: Data is compiled from various sources and should be used for comparative purposes only. Absolute values can vary between assay platforms.
Experimental Protocols
Protocol 1: Cell Viability (MTS Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound. Add the desired final concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC50.
Protocol 2: Western Blot for p-CDK1 (Tyr15)
-
Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-CDK1 (Tyr15) overnight at 4°C. Use an antibody for total CDK1 and a loading control (e.g., GAPDH or β-actin) on separate blots or after stripping.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time points. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS, then resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in 500 µL of a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases, as well as the sub-G1 population.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of Wee1 inhibition.
Caption: Potential off-target effects on the PLK1 pathway.
Caption: Experimental workflow for troubleshooting off-target effects.
Caption: Decision tree for troubleshooting this compound effects.
avoiding Wee1-IN-3 degradation in storage
This technical support center provides guidance on the proper storage and handling of Wee1-IN-3 to prevent its degradation and ensure experimental reproducibility.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and use of this compound.
| Issue | Possible Cause | Recommended Action |
| Reduced Inhibitor Potency | Degradation of this compound: • Improper storage temperature.• Frequent freeze-thaw cycles.• Exposure to light or moisture.• Extended storage beyond recommended period. | • Verify Storage Conditions: Ensure the powdered compound and stock solutions are stored at the recommended temperatures (see FAQ).• Aliquot Stock Solutions: Prepare single-use aliquots to minimize freeze-thaw cycles.• Protect from Light and Moisture: Store in amber vials and desiccated environments.• Use Fresh Stock: If degradation is suspected, use a freshly prepared stock solution. Consider performing a quality control check (e.g., HPLC) on the older stock. |
| Solvent Degradation: • DMSO can degrade over time, especially if not stored properly, leading to the formation of acidic byproducts that can affect compound stability. | • Use High-Quality, Anhydrous DMSO: Use newly opened, high-purity, anhydrous DMSO for preparing stock solutions.[1] • Store DMSO Properly: Store DMSO in small, tightly sealed aliquots at room temperature, protected from light and moisture. | |
| Precipitation in Stock Solution | Improper Solvent or Concentration: • The solvent may not be suitable for the desired concentration.• The solution may have been stored at a temperature where the compound is less soluble. | • Consult Solubility Data: Refer to the manufacturer's datasheet for solubility information. This compound is soluble in DMSO.[2] • Gentle Warming and Sonication: If precipitation is observed upon thawing, gently warm the vial to 37°C and sonicate to redissolve the compound. Always centrifuge the vial before opening to collect all the solution. |
| Freeze-Thaw Cycles: • Repeated freezing and thawing can lead to precipitation. | • Aliquot Stock Solutions: Prepare and store the inhibitor in single-use aliquots. | |
| Inconsistent Experimental Results | Inaccurate Pipetting of Viscous DMSO Stock: • High concentrations of DMSO are viscous, which can lead to pipetting errors. | • Use Positive Displacement Pipettes: For accurate handling of viscous DMSO stock solutions, consider using positive displacement pipettes.• Equilibrate to Room Temperature: Allow the stock solution to reach room temperature before pipetting. |
| Variability in Aliquots: • Inconsistent concentration between aliquots. | • Ensure Complete Dissolution: Before aliquoting, ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: The recommended storage conditions for this compound are as follows:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (e.g., DMSO) | -80°C | 6 months to 1 year[1][2] |
| -20°C | 1 month[1] |
Always refer to the manufacturer's datasheet for the most up-to-date and specific storage recommendations.
Q2: What is the best solvent for preparing this compound stock solutions?
A2: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[2] It is advisable to use anhydrous, high-purity DMSO to minimize degradation.
Q3: How can I prevent degradation from repeated freeze-thaw cycles?
A3: To avoid degradation from multiple freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes immediately after preparation. This ensures that the main stock is not repeatedly subjected to temperature fluctuations.
Q4: My this compound is in DMSO solution. Are there any specific precautions I should take?
A4: Yes. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Moisture can compromise the stability of the dissolved compound. Always use anhydrous DMSO and store stock solutions in tightly sealed vials. Additionally, DMSO can decompose at its boiling point and this process can be catalyzed by acids and bases, potentially at lower temperatures.[3][4]
Q5: How can I check if my stored this compound has degraded?
A5: The most reliable way to assess the integrity of your this compound stock is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques can separate the intact compound from any degradation products and provide a quantitative measure of its purity.
Experimental Protocols
Protocol: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly for several minutes to ensure complete dissolution. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Once fully dissolved, centrifuge the vial briefly to collect the solution at the bottom.
-
Immediately aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the aliquots clearly with the compound name, concentration, date, and aliquot number.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
-
Protocol: Stability Assessment of this compound by HPLC
This protocol provides a general framework for assessing the stability of this compound. Method parameters may need to be optimized for your specific HPLC system and column.
-
Objective: To determine the purity of a this compound stock solution and identify the presence of any degradation products.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound stock solution (to be tested)
-
Freshly prepared this compound reference standard solution of known concentration
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase modifier)
-
Autosampler vials
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of this compound (typically at its lambda max).
-
Injection Volume: 10 µL
-
-
Procedure:
-
Sample Preparation:
-
Dilute a small amount of the this compound stock solution to be tested and the reference standard solution in the initial mobile phase composition to a suitable concentration for HPLC analysis (e.g., 10 µg/mL).
-
-
Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no system contamination.
-
Inject the reference standard solution to determine the retention time and peak area of intact this compound.
-
Inject the test sample solution.
-
-
Data Analysis:
-
Compare the chromatogram of the test sample to the reference standard.
-
The presence of new peaks in the test sample chromatogram indicates potential degradation.
-
Calculate the purity of the this compound in the test sample by dividing the peak area of the intact compound by the total peak area of all components (intact compound + degradation products) and multiplying by 100.
-
-
Visualizations
Caption: The Wee1 signaling pathway at the G2/M checkpoint and the point of intervention by this compound.
References
how to determine the optimal timing for Wee1-IN-3 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using Wee1-IN-3. The information is designed to help determine the optimal timing for treatment and address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Wee1 kinase.[1][2] Wee1 is a crucial regulator of the cell cycle, primarily at the G2/M checkpoint.[1][3][4] It acts by phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), which prevents cells from entering mitosis, particularly in the presence of DNA damage.[1][5] By inhibiting Wee1, this compound allows for the accumulation of active CDK1, forcing cells to prematurely enter mitosis, even with unrepaired DNA. This can lead to a phenomenon known as mitotic catastrophe and subsequent cell death, especially in cancer cells that are highly reliant on the G2/M checkpoint for survival.[1][5]
Q2: How does the cell cycle status of my cells affect the efficacy of this compound treatment?
A2: The efficacy of this compound is highly dependent on the cell cycle phase. Its primary mechanism of inducing mitotic catastrophe is most effective when cells are in the G2 phase and are prevented from arresting to repair DNA damage before entering mitosis.[6] Additionally, Wee1 has a role in regulating DNA replication during the S phase.[7][8] Inhibition of Wee1 during S-phase can lead to replication stress and DNA double-strand breaks.[9] Therefore, the optimal timing of this compound treatment is often coordinated with the S and G2 phases of the cell cycle.
Q3: What are some known biomarkers for sensitivity to Wee1 inhibitors?
A3: Several biomarkers have been identified that may predict sensitivity to Wee1 inhibitors like this compound. These are often related to defects in other cell cycle checkpoints or DNA repair pathways, which makes the cells more reliant on the Wee1-regulated G2/M checkpoint.
| Biomarker Category | Specific Biomarker | Implication for Sensitivity |
| Cell Cycle Regulation | TP53 mutation/dysfunction | Cells with a deficient G1/S checkpoint due to p53 mutations are more dependent on the G2/M checkpoint, increasing their sensitivity to Wee1 inhibition.[5][10][11] |
| Cyclin E overexpression | High levels of Cyclin E can induce DNA replication stress, making cells more susceptible to Wee1 inhibitors.[10][11] | |
| DNA Damage Response | BRCA mutations | Defects in the BRCA DNA repair pathway can increase reliance on the G2/M checkpoint.[10] |
| Protein Expression | High basal WEE1 expression | Some studies suggest that cancer cells with high intrinsic expression of WEE1 are more sensitive to its inhibition.[3][10] |
| SIRT1 expression level | The expression level of SIRT1 and the acetylation status of Wee1 can serve as predictive biomarkers for sensitivity or resistance.[12] | |
| Other Signaling Pathways | RAS mutations | Certain cancers with KRAS or NRAS mutations have shown increased sensitivity to the combination of mTOR and Wee1 inhibitors.[11] |
Q4: Can this compound be used in combination with other therapies?
A4: Yes, Wee1 inhibitors are often investigated in combination with other anti-cancer agents, particularly those that induce DNA damage.[2] Preclinical and clinical studies have explored combinations with:
-
Chemotherapy: Agents like cisplatin, gemcitabine, and carboplatin can be potentiated by Wee1 inhibitors, as the inhibitor prevents the cancer cells from repairing the chemotherapy-induced DNA damage.[13][11][14]
-
Radiotherapy: Wee1 inhibition can act as a radiosensitizer, preventing cancer cells from arresting in G2 to repair radiation-induced DNA damage.[13]
-
PARP inhibitors: This combination has shown promise, particularly in tumors with defects in DNA repair pathways.[2]
-
Immune checkpoint blockers: There is emerging research into combining Wee1 inhibitors with immunotherapy.[5][15]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Low efficacy of this compound as a monotherapy | The cell line may not be dependent on the G2/M checkpoint for survival. | * Assess the p53 status of your cells; p53-mutant cells are often more sensitive.[10][11] * Consider combining this compound with a DNA-damaging agent (e.g., low-dose cisplatin or radiation) to induce reliance on the G2/M checkpoint. |
| Variability in experimental results | Asynchronous cell population leading to inconsistent responses. | * Synchronize the cells to a specific phase of the cell cycle (e.g., S-phase or G2/M boundary) before treatment. A common method is a double thymidine block.[16] |
| Cells arrest in G1 after treatment | Some studies have observed that Wee1 inhibition can lead to an arrest in the subsequent G1 phase.[17] | * Analyze cell cycle distribution at multiple time points post-treatment to understand the kinetics of the cellular response. * Assess markers of G1 arrest, such as the phosphorylation status of Rb and the expression of cyclin D.[17] |
| Development of resistance to this compound | Upregulation of compensatory pathways. | * Investigate the expression of PKMYT1, a related kinase that can have a redundant function to Wee1.[8] Upregulation of PKMYT1 is a known resistance mechanism. |
Experimental Protocols
Cell Cycle Synchronization using Double Thymidine Block
This protocol is used to enrich a population of cells in the S-phase.
-
Initial Seeding: Plate cells at a density that will not lead to over-confluence by the end of the experiment. Allow cells to attach and grow for 24 hours.
-
First Thymidine Block: Add thymidine to the culture medium at a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest the cells at the G1/S boundary.
-
Release: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. Incubate for 9-10 hours.
-
Second Thymidine Block: Add thymidine to the culture medium again at a final concentration of 2 mM. Incubate for 16-18 hours. This will arrest the cells in early S-phase.
-
Release into S-phase: Remove the thymidine-containing medium, wash the cells twice with pre-warmed PBS, and add fresh, pre-warmed complete medium. The cells will now synchronously progress through the S-phase. This compound can be added at various time points following this release to target different stages of the cell cycle.
Western Blot for Phospho-CDK1 (Tyr15)
This protocol is used to assess the direct activity of this compound.
-
Cell Lysis: After treatment with this compound for the desired time, wash cells with cold PBS and lyse with a suitable lysis buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-CDK1 (Tyr15) overnight at 4°C. Also, probe a separate membrane or strip the current one to probe for total CDK1 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A decrease in the phospho-CDK1 (Tyr15) signal indicates successful Wee1 inhibition.
Visualizations
References
- 1. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 2. What are WEE1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 6. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy | springermedizin.de [springermedizin.de]
- 11. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ZJU scientists discover useful biomarkers for predicting WEE1 inhibitor sensitivity or resistance [zju.edu.cn]
- 13. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. WEE1 inhibition targets cell cycle checkpoints for triple negative breast cancers to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 16. researchgate.net [researchgate.net]
- 17. Cell cycle regulation by the Wee1 Inhibitor PD0166285, Pyrido [2,3-d] pyimidine, in the B16 mouse melanoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Wee1-IN-3 in Cancer Cells
Welcome to the technical support center for Wee1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand resistance mechanisms encountered during experiments with the Wee1 inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Wee1 inhibitors like this compound?
A1: Wee1 is a crucial kinase that regulates the G2/M cell cycle checkpoint.[1][2][3] It does so by phosphorylating and inhibiting Cyclin-Dependent Kinase 1 (CDK1), which prevents cells with DNA damage from prematurely entering mitosis.[3] Wee1 inhibitors, such as this compound, block this activity. This leads to an accumulation of DNA damage, forcing cells into mitotic catastrophe and subsequent cell death, a process that is particularly effective in cancer cells with a deficient G1 checkpoint (e.g., due to p53 mutations).[1][3][4]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the common mechanisms of acquired resistance?
A2: Acquired resistance to Wee1 inhibitors is a significant challenge. Several mechanisms have been identified:
-
Upregulation of PKMYT1 (Myt1): PKMYT1 is a kinase that is functionally redundant to Wee1 and can also phosphorylate and inhibit CDK1.[5] Increased expression of PKMYT1 can compensate for the inhibition of Wee1, thereby restoring the G2/M checkpoint and promoting cell survival.[5][6]
-
Activation of the PTEN-PI3K/Akt/mTOR Pathway: Studies have shown a compensatory upregulation of the mTOR pathway in cells resistant to Wee1 inhibitors.[7] This signaling cascade can promote cell survival and proliferation, counteracting the cytotoxic effects of this compound.
-
Alterations in Cell Cycle Control: Changes in the expression levels of key cell cycle proteins can also confer resistance. For instance, reduced levels of CDK1, the direct target of Wee1, can diminish the impact of Wee1 inhibition.[8]
-
Increased DNA Repair Capacity: Enhanced DNA repair mechanisms can help cancer cells cope with the DNA damage induced by Wee1 inhibition, leading to resistance.[1]
Q3: Are there known biomarkers that can predict sensitivity or resistance to this compound?
A3: Yes, several biomarkers are under investigation:
-
p53 Mutation Status: Tumors with mutated or deficient p53 often have a defective G1 checkpoint and are consequently more reliant on the G2/M checkpoint for DNA repair. This makes them theoretically more sensitive to Wee1 inhibition.[3][4] However, the predictive value of p53 status is not always consistent across different cancer types.[3]
-
High Basal Wee1 Expression: High intrinsic expression of Wee1 in tumor cells may indicate a dependency on this pathway for survival, suggesting potential sensitivity to Wee1 inhibitors.[1]
-
PKMYT1 Expression: High levels of PKMYT1 may be a marker of potential resistance to Wee1 inhibitor monotherapy.[9]
-
Cyclin E Overexpression: Increased levels of Cyclin E have been shown to sensitize cancer cells to the Wee1 inhibitor AZD1775.[5]
Troubleshooting Guides
Problem: My cells are not responding to this compound treatment as expected (i.e., no significant decrease in cell viability).
| Possible Cause | Suggested Solution |
| Intrinsic or Acquired Resistance | Investigate the expression of key resistance markers. |
| - Assess PKMYT1 levels: Perform Western blotting to compare PKMYT1 protein levels in your experimental cells versus a known sensitive cell line. An upregulation in your cells may indicate this as a resistance mechanism. | |
| - Evaluate the mTOR pathway: Check the phosphorylation status of key mTOR pathway proteins (e.g., p-S6K, p-4E-BP1) by Western blotting to see if the pathway is activated in the presence of this compound. | |
| - Quantify CDK1 expression: Use Western blotting to determine if CDK1 protein levels are reduced in your cells compared to sensitive controls.[8] | |
| Suboptimal Experimental Conditions | Verify the experimental setup. |
| - Confirm drug concentration and stability: Ensure the correct concentration of this compound is being used and that the compound is stable under your experimental conditions. | |
| - Optimize treatment duration: The effects of Wee1 inhibition on cell viability may be time-dependent. Perform a time-course experiment to determine the optimal treatment duration. | |
| - Check cell confluence: High cell density can sometimes affect drug sensitivity. Ensure that cells are seeded at an appropriate density. |
Problem: How can I overcome resistance to this compound in my cell line?
| Strategy | Experimental Approach |
| Combination Therapy | The most promising approach to overcoming Wee1 inhibitor resistance is through combination therapies. |
| - Dual Wee1 and PKMYT1 Inhibition: Combine this compound with a PKMYT1 inhibitor. This has been shown to have synergistic effects in overcoming resistance.[6] | |
| - Combination with mTOR Inhibitors: If you observe activation of the mTOR pathway, co-treatment with an mTOR inhibitor can restore sensitivity to Wee1 inhibition.[7] | |
| - Combination with DNA Damaging Agents: Wee1 inhibitors can sensitize cancer cells to traditional chemotherapies (e.g., cisplatin, gemcitabine) and radiotherapy.[2][5] | |
| - Combination with PARP Inhibitors: In cancers with defects in DNA damage repair (e.g., BRCA mutations), combining Wee1 inhibitors with PARP inhibitors can be a potent synthetic lethal strategy. | |
| - Combination with CDK4/6 Inhibitors: For certain cancer types like ER+ breast cancer, combining Wee1 inhibitors with CDK4/6 inhibitors is being explored to overcome resistance.[9] | |
| Confirming Synergy | To validate the effectiveness of a combination therapy, it is essential to demonstrate synergy. |
| - Perform a cell viability assay with a matrix of concentrations for both this compound and the combination drug. | |
| - Calculate synergy scores using models like the Bliss independence model or the Loewe additivity model to quantitatively determine if the drug combination is synergistic, additive, or antagonistic.[10][11] |
Quantitative Data Summary
Table 1: Example IC50 Values for Wee1 Inhibitor (AZD1775) in Sensitive vs. Resistant Ovarian Cancer Cell Lines
| Cell Line | Description | AZD1775 IC50 (nM ± SEM) |
| ES-2 | Parental (Sensitive) | 250 |
| ES-2 AZ_1000:2_250:3 | Resistant Clone | >1000 |
| ES-2 AZ_1000:2_250:7 | Resistant Clone | >1000 |
| OVCAR8 | Parental (Sensitive) | 300 |
Data adapted from a study on high-grade serous ovarian cancer cells.[12]
Table 2: Example IC50 Values for Wee1 Inhibitor (SGR-3515) and Competitors in Cell Target Engagement
| Compound | Wee1 SPR KD (nM) | pCDC2 IC50 (nM) in A427 cells | pCDC2 IC50 (nM) in OVCAR3 cells |
| AZD-1775 | 1.4 | 130 | 80 |
| ZN-c3 | 0.9 | 260 | 140 |
| SGR-3515 | <0.1 | 60 | 85 |
Data from a study on the discovery of highly selective Wee1 inhibitors.[13]
Experimental Protocols
Western Blotting for PKMYT1 and CDK1
This protocol allows for the semi-quantitative assessment of protein expression levels.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
Bradford assay reagent
-
Laemmli sample buffer
-
NuPAGE Bis-Tris 4–12% gels
-
Primary antibodies (e.g., anti-PKMYT1, anti-CDK1, anti-GAPDH as a loading control)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Detection Reagent
Procedure:
-
Lyse cells in RIPA buffer on ice.
-
Quantify protein concentration using the Bradford assay.
-
Normalize protein concentrations and prepare lysates with Laemmli sample buffer.
-
Boil samples at 95°C for 10 minutes.
-
Run samples on a NuPAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect signals using ECL reagent and an imaging system.[6][9]
Immunofluorescence for γH2AX (Marker of DNA Damage)
This protocol is for visualizing and quantifying DNA double-strand breaks.
Materials:
-
Cells grown on coverslips
-
4% paraformaldehyde
-
0.3% Triton X-100 in PBS
-
5% BSA in PBS (blocking solution)
-
Primary antibody (anti-γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
Procedure:
-
Fix cells with 4% paraformaldehyde for 30 minutes at room temperature.
-
Wash cells three times with PBS.
-
Permeabilize cells with 0.3% Triton X-100 in PBS for 30 minutes.
-
Block with 5% BSA in PBS for 30 minutes.
-
Incubate with anti-γH2AX primary antibody overnight at 4°C.[14]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI.
-
Mount coverslips onto slides with mounting medium.
-
Visualize and quantify foci using a fluorescence microscope and image analysis software.[15]
In Vitro CDK1 Kinase Assay
This assay measures the activity of CDK1.
Materials:
-
Purified recombinant CDK1/CyclinB1 enzyme
-
CDK substrate peptide
-
ATP
-
Kinase assay buffer
-
Kinase-Glo® MAX reagent (or similar detection reagent)
Procedure:
-
Prepare a master mix containing kinase assay buffer, ATP, and CDK substrate peptide.
-
Add the master mix to the wells of a 96-well plate.
-
Add the test compound (e.g., this compound) or vehicle control.
-
Initiate the reaction by adding the CDK1/CyclinB1 enzyme.
-
Incubate at 30°C for the desired reaction time (e.g., 45 minutes).
-
Stop the reaction and detect the remaining ATP using Kinase-Glo® MAX reagent according to the manufacturer's instructions.
Cell Viability Assay for Drug Combination Synergy
This protocol is for determining the synergistic effects of two drugs.
Materials:
-
Cancer cell line of interest
-
96-well plates
-
This compound and the second drug of interest
-
Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare a dose-response matrix of this compound and the second drug.
-
Treat the cells with the drug combinations for a predetermined duration (e.g., 72 hours).
-
Measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Normalize the data to untreated controls.
-
Calculate synergy scores using a synergy model (e.g., Bliss independence or Loewe additivity) and appropriate software.[10][11][18]
Signaling Pathway and Workflow Diagrams
Caption: The G2/M checkpoint is regulated by Wee1, which inhibits CDK1 to prevent entry into mitosis.
Caption: Resistance to Wee1 inhibitors can arise from PKMYT1 upregulation and mTOR pathway activation.
Caption: A logical workflow for troubleshooting and overcoming resistance to this compound.
References
- 1. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 5. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 6. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mTOR inhibition overcomes primary and acquired resistance to Wee1 inhibition by augmenting replication stress in epithelial ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying and overcoming a mechanism of resistance to WEE1 kinase inhibitor AZD1775 in high grade serous ovarian cancer cells [ejgo.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell viability assay for drug synergy [bio-protocol.org]
- 12. researchgate.net [researchgate.net]
- 13. schrodinger.com [schrodinger.com]
- 14. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. resources.amsbio.com [resources.amsbio.com]
- 17. promega.com [promega.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Wee1-IN-3 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving Wee1-IN-3 and other Wee1 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of Wee1 kinase.[1] Wee1 is a key regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1).[2][3][4] By inhibiting Wee1, this compound leads to increased CDK1 activity, forcing cells to prematurely enter mitosis, often with unrepaired DNA damage. This can result in mitotic catastrophe and subsequent cell death, particularly in cancer cells that often have a defective G1/S checkpoint and are heavily reliant on the G2/M checkpoint for DNA repair.[1][4][5]
Q2: What is the typical effective concentration and treatment duration for this compound?
A2: The effective concentration and treatment duration of this compound can vary significantly depending on the cell line and experimental goals. As a potent Wee1 kinase inhibitor, its IC50 is less than 10 nM in biochemical assays.[1][6] However, in cellular assays, the IC50 for cancer cell growth inhibition is higher, ranging from less than 100 nM in H23 cells to between 100-1000 nM in SW480 cells.[1] Treatment durations in studies are often around 24 hours to observe effects on cell cycle progression and DNA damage signaling.[7] It is crucial to perform a dose-response curve and time-course experiment for your specific cell line to determine the optimal conditions.
Q3: How does the p53 status of a cell line affect its sensitivity to Wee1 inhibitors?
A3: The p53 tumor suppressor protein is a critical regulator of the G1/S checkpoint.[4] Cells with a functional p53 can arrest in the G1 phase to repair DNA damage.[3] Cancer cells with mutated or non-functional p53 often have a deficient G1/S checkpoint and are therefore more reliant on the G2/M checkpoint, regulated by Wee1, for DNA repair before mitosis.[1][4] Consequently, p53-deficient cancer cells are often more sensitive to Wee1 inhibitors, as blocking the G2/M checkpoint in these cells leads to a higher likelihood of mitotic catastrophe.[8][9] However, some studies have shown that Wee1 inhibitors can sensitize cancer cells to chemotherapy regardless of their p53 status.[10][11][12]
Q4: Can this compound be used in combination with other therapies?
A4: Yes, Wee1 inhibitors like this compound are often investigated in combination with DNA-damaging agents (e.g., gemcitabine, cisplatin, carboplatin) and radiation therapy.[7][10][13] The rationale is that by inhibiting the G2/M checkpoint with a Wee1 inhibitor, cancer cells are prevented from repairing the DNA damage induced by these therapies, leading to a synergistic increase in cell death.[7][14] Combination with PARP inhibitors is also a promising strategy.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in cell viability assays | Cell line heterogeneity: Different passages of the same cell line may have drifted in their characteristics. | Use cells with a consistent and low passage number. Regularly perform cell line authentication. |
| Inconsistent drug concentration: Errors in serial dilutions or degradation of the compound. | Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[1] Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.[1] Verify the concentration of your final working solutions. | |
| Variable cell seeding density: Inconsistent number of cells plated per well. | Ensure accurate cell counting and even distribution of cells when seeding plates. | |
| Unexpected or off-target effects | Inhibition of other kinases: At higher concentrations, some Wee1 inhibitors may inhibit other kinases, such as Polo-like kinase 1 (PLK1).[7][10][15] | Perform experiments using the lowest effective concentration determined from your dose-response studies. Consider using a more selective Wee1 inhibitor if off-target effects are suspected. Compare results with other known Wee1 inhibitors. |
| Cell line-specific responses: The genetic background of the cell line can influence its response to Wee1 inhibition. | Characterize the relevant genetic features of your cell line (e.g., p53, ATM, ATR status). Test the inhibitor in multiple cell lines with different genetic backgrounds. | |
| Acquired resistance to this compound | Upregulation of compensatory pathways: Cells may upregulate other proteins that can compensate for Wee1 inhibition, such as PKMYT1, another kinase that can inhibit CDK1.[10] | Analyze the expression of key cell cycle and DNA damage response proteins (e.g., PKMYT1, Cyclin E) in resistant cells.[10] Consider combination therapies to target these compensatory pathways. |
| Drug efflux: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor. | Investigate the expression of common drug efflux pumps (e.g., MDR1). Use efflux pump inhibitors to see if sensitivity is restored. | |
| Difficulty in interpreting cell cycle analysis | Suboptimal synchronization: If studying cell cycle progression, inefficient synchronization can lead to a mixed population of cells. | Use a well-established synchronization method (e.g., double thymidine block, serum starvation) and confirm synchronization efficiency by flow cytometry before adding the inhibitor. |
| Apoptosis induction: Wee1 inhibition can lead to apoptosis, which can complicate the interpretation of cell cycle profiles. | Co-stain with an apoptosis marker (e.g., Annexin V) to distinguish between cell cycle arrest and apoptosis. |
Quantitative Data Summary
Table 1: IC50 Values of Wee1 Inhibitors
| Inhibitor | Target | IC50 (nM) | Cell Line / Assay Condition |
| This compound | Wee1 | <10 | Biochemical Assay[1][6] |
| Wee1 | <100 | H23 cells[1] | |
| Wee1 | 100-1000 | SW480 cells[1] | |
| Adavosertib (AZD1775/MK-1775) | Wee1 | 5.2 | Biochemical Assay[3][6] |
| ZN-c3 | Wee1 | 3.9 | Biochemical Assay[16] |
| Debio 0123 | Wee1 | 0.8 | Biochemical Assay[16] |
| PD0166285 | Wee1, Chk1 | 24 (Wee1) | Biochemical Assay[17] |
Experimental Protocols
General Protocol for Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value.
General Protocol for Western Blotting to Assess Wee1 Inhibition
-
Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
-
Cell Lysis: Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody against phospho-CDK1 (Tyr15), a direct downstream target of Wee1. Also, probe for total CDK1 and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a suitable secondary antibody conjugated to HRP or a fluorescent dye and detect the signal using an appropriate imaging system. A decrease in the phospho-CDK1 (Tyr15) signal relative to total CDK1 indicates successful Wee1 inhibition.[7]
Visualizations
Caption: Simplified Wee1 signaling pathway at the G2/M checkpoint.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 6. Wee1 (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 7. Wee1 is required to sustain ATR/Chk1 signaling upon replicative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 9. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 11. Inhibition of Wee1 sensitizes cancer cells to anti-metabolite chemotherapeutics in vitro and in vivo, independent of p53 functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Molecular Pathways: Targeting the Protein Kinase Wee1 in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. schrodinger.com [schrodinger.com]
- 16. Wee1 | DC Chemicals [dcchemicals.com]
- 17. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Wee1 Inhibitors: Wee1-IN-3 versus AZD1775 (Adavosertib)
In the landscape of targeted cancer therapy, the inhibition of the Wee1 kinase has emerged as a promising strategy, particularly for tumors with defects in the G1 checkpoint, often associated with p53 mutations. Wee1 is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage. By inhibiting Wee1, cancer cells are forced into premature and catastrophic mitosis, leading to cell death. This guide provides a detailed comparison of two prominent Wee1 inhibitors: the research compound Wee1-IN-3 and the clinical-stage inhibitor AZD1775 (adavosertib).
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available preclinical efficacy data, mechanisms of action, and relevant experimental protocols to facilitate informed decisions in research and development.
Mechanism of Action: Targeting the G2/M Checkpoint
Both this compound and AZD1775 are small molecule inhibitors that target the ATP-binding pocket of the Wee1 kinase. Their primary mechanism of action involves the inhibition of Wee1's ability to phosphorylate and inactivate Cyclin-Dependent Kinase 1 (CDK1). This inhibitory phosphorylation is a crucial step in the G2/M checkpoint, allowing for DNA repair before mitotic entry. By blocking this phosphorylation, both compounds effectively abrogate the G2/M checkpoint, leading to an accumulation of DNA damage and forcing cells to enter mitosis prematurely, a process that culminates in mitotic catastrophe and apoptosis.[1][2][3]
Data Presentation: A Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and AZD1775, providing a direct comparison of their biochemical and cellular potencies.
Table 1: Biochemical and Cellular Potency
| Compound | Target | Biochemical IC50 | Cellular IC50 (Cell Line) | Reference(s) |
| This compound | Wee1 Kinase | <10 nM | <100 nM (H23) 100-1000 nM (SW480) | [4] |
| AZD1775 (Adavosertib) | Wee1 Kinase | 5.2 nM | 140 nM (SW480) 185 nM (HT-29) 400 nM (CU-ACC2) 1.17 µM (NCI-H295R) 1.35 µM (JIL-2266) | [5][6] |
Table 2: In Vivo Efficacy of AZD1775 in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference(s) |
| Non-Small Cell Lung Cancer | A549 (KRAS mut/TP53 wt) | 30 mg/kg (once daily) or 60 mg/kg (twice daily) | Significant tumor growth inhibition | [7] |
| Non-Small Cell Lung Cancer | Calu-6 (KRAS mut/TP53 mut) | 30 mg/kg (once daily) or 60 mg/kg (twice daily) | Significant tumor growth inhibition | [7] |
| Esophageal Cancer | FLO1 and OE33 | 50 mg/kg BID + 4 Gy Radiation (5 days) | Marked tumor regression | [8] |
| Colorectal Cancer | LoVo | 60 mg/kg (twice daily) | Tumor growth inhibition | [1] |
| SETD2-Deficient Renal Cancer | A498 | Not specified | 5.8-fold reduction in tumor size | [9] |
Note: In vivo efficacy data for this compound was not publicly available at the time of this review.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of Wee1 inhibitors.
Wee1 Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Wee1 kinase.
-
Reagents and Materials:
-
Recombinant human Wee1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP (at or near Km concentration)
-
Wee1 substrate (e.g., a peptide containing the CDK1 phosphorylation site)
-
Test compounds (this compound or AZD1775) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
-
Procedure:
-
Add kinase buffer to all wells.
-
Add test compounds at various concentrations to the appropriate wells. Include a DMSO control (vehicle) and a positive control (a known Wee1 inhibitor).
-
Add the Wee1 enzyme to all wells except the negative control wells.
-
Incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
Incubate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Calculate the IC50 value by plotting the percent inhibition against the log concentration of the inhibitor.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Test compounds (this compound or AZD1775)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle.
-
Reagents and Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (this compound or AZD1775)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
-
Procedure:
-
Treat cells with the test compounds for the desired time.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the stained cells using a flow cytometer. The DNA content, proportional to the PI fluorescence, is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][10][11]
-
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the antitumor efficacy of a compound in a mouse xenograft model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line of interest
-
Test compounds formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).[12][13][14]
-
Mandatory Visualization
The following diagrams illustrate the Wee1 signaling pathway and a general experimental workflow for evaluating Wee1 inhibitors.
Conclusion
Both this compound and AZD1775 (adavosertib) are potent inhibitors of the Wee1 kinase, demonstrating low nanomolar biochemical potency. AZD1775 has been extensively evaluated in a wide range of cancer cell lines and in various in vivo xenograft models, showing significant antitumor activity both as a single agent and in combination with other therapies. The available data for this compound is more limited, with reported cellular activity in two cell lines. A significant data gap exists for the in vivo efficacy of this compound, which would be critical for a direct and comprehensive comparison with the clinically advanced AZD1775.
The provided experimental protocols offer a foundational framework for researchers to conduct further comparative studies. Future investigations should aim to generate head-to-head in vivo efficacy and pharmacokinetic data for these two compounds to better delineate their therapeutic potential. Such studies will be invaluable in guiding the selection and development of next-generation Wee1 inhibitors for cancer therapy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 3. An update of predictive biomarkers related to WEE1 inhibition in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flow cytometry with PI staining | Abcam [abcam.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. Thieme E-Journals - Drug Research / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
- 8. Wee1 Kinase Inhibitor AZD1775 Effectively Sensitizes Esophageal Cancer to Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. vet.cornell.edu [vet.cornell.edu]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Guide to the Selectivity Profiles of Wee1 Inhibitors: Wee1-IN-3 and ZN-c3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profiles of two Wee1 inhibitors, Wee1-IN-3 and ZN-c3. The information is intended to assist researchers in making informed decisions for their preclinical and clinical studies. While both compounds are potent inhibitors of Wee1 kinase, their off-target profiles differ, which can have significant implications for their therapeutic application and potential side effects.
Introduction to Wee1 Inhibition
Wee1 is a nuclear tyrosine kinase that plays a critical role in the G2/M cell cycle checkpoint.[1] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 prevents cells with damaged DNA from entering mitosis, allowing time for DNA repair.[1] In many cancer cells, the G1 checkpoint is defective, making them highly reliant on the G2/M checkpoint for survival.[2] Inhibition of Wee1 in these cancer cells leads to premature mitotic entry and subsequent cell death, a concept known as synthetic lethality. This makes Wee1 an attractive target for cancer therapy.
Selectivity Profile Comparison
The selectivity of a kinase inhibitor is a crucial factor in its development as a therapeutic agent. A highly selective inhibitor targets the intended kinase with high potency while minimizing interactions with other kinases, which can lead to off-target toxicities.
Quantitative Kinase Inhibition Data
The following table summarizes the available quantitative data on the inhibitory activity of this compound and ZN-c3 against Wee1 and other kinases. It is important to note that a comprehensive, head-to-head kinase panel screening for this compound is not publicly available.
| Kinase Target | This compound IC50 (nM) | ZN-c3 IC50 (nM) | Reference(s) |
| Wee1 | <10 | 3.8 - 3.9 | [3] |
| PLK1 | Data not available | 227 | [4] |
| EGFR | Data not available | >1000 | [4] |
| MAP3K3 | Data not available | >1000 | [4] |
| NEK1 | Data not available | >1000 | [4] |
| LCK | Data not available | >1000 | [4] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate higher potency.
ZN-c3 has been shown to be a highly selective Wee1 inhibitor.[4][5] In a screen against over 470 kinases, ZN-c3 demonstrated significant inhibition of only a few other kinases at concentrations much higher than its Wee1 IC50.[4] Specifically, the IC50 for PLK1 is nearly 60-fold higher than for Wee1, indicating a favorable selectivity window.[4]
For this compound, while it is a potent Wee1 inhibitor with a reported IC50 of less than 10 nM, a detailed public record of its selectivity against a broad panel of kinases is not available. This lack of comprehensive data makes a direct and thorough comparison with the well-characterized selectivity profile of ZN-c3 challenging.
Experimental Protocols
The following are generalized protocols for in vitro kinase assays that are commonly used to determine the selectivity profile of kinase inhibitors. The specific parameters may vary between different testing facilities.
In Vitro Kinase Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a panel of purified kinases.
Materials:
-
Purified recombinant kinase enzymes
-
Specific peptide substrates for each kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³²P]ATP) or coupled to a detection system
-
Test compounds (this compound, ZN-c3) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase reaction plates (e.g., 96-well or 384-well)
-
Detection reagents (e.g., phosphorescent or fluorescent antibodies, luminescence-based ATP detection kits)
-
Plate reader capable of detecting the chosen signal
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in the assay buffer.
-
Kinase Reaction Mixture: The kinase, substrate, and assay buffer are combined in the wells of the reaction plate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
Termination of Reaction: The reaction is stopped by the addition of a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a filter membrane.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done by measuring the incorporation of the radiolabel or by using a detection antibody that specifically recognizes the phosphorylated substrate. In luminescence-based assays, the amount of remaining ATP is measured.
-
Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Wee1 Signaling Pathway
The following diagram illustrates the central role of Wee1 in the G2/M cell cycle checkpoint.
Caption: The Wee1 signaling pathway in response to DNA damage.
Kinase Selectivity Profiling Workflow
This diagram outlines the general workflow for assessing the selectivity of a kinase inhibitor.
Caption: A generalized workflow for determining kinase inhibitor selectivity.
Conclusion
Both this compound and ZN-c3 are potent inhibitors of Wee1 kinase. ZN-c3 has a well-documented and highly selective kinase profile, with significantly lower potency against a wide range of other kinases, including the closely related PLK1. This high selectivity is a desirable characteristic for a clinical candidate, as it may translate to a better safety profile.
While this compound is also a potent Wee1 inhibitor, the lack of publicly available, comprehensive selectivity data makes a direct comparison with ZN-c3 difficult. Researchers considering the use of this compound should be aware of this data gap and may need to conduct their own selectivity profiling to fully characterize its off-target effects. For studies where a well-defined and narrow selectivity profile is critical, ZN-c3 currently represents a more characterized option based on available data.
References
- 1. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Wee1 Inhibitors Led to Antitumor Activity In Vitro and Correlated with Myelosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. drughunter.com [drughunter.com]
Validating the On-Target Efficacy of Wee1-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Wee1-IN-3 with other Wee1 kinase inhibitors, focusing on the validation of their on-target effects. The information presented is intended to assist researchers in evaluating the utility of this compound for preclinical studies and to provide a framework for its experimental validation.
Introduction to Wee1 Kinase Inhibition
Wee1 kinase is a critical regulator of the G2/M cell cycle checkpoint, preventing entry into mitosis in the presence of DNA damage.[1] By phosphorylating and inactivating cyclin-dependent kinase 1 (CDK1), Wee1 provides time for DNA repair.[1] In many cancer cells, particularly those with a defective p53-dependent G1 checkpoint, the G2/M checkpoint is crucial for survival.[2][3] Inhibition of Wee1 forces these cells into premature and catastrophic mitosis, leading to cell death, making it an attractive target for cancer therapy.[2] this compound is a potent small molecule inhibitor of Wee1 kinase. This guide details the experimental validation of its on-target effects and compares its potency with other well-characterized Wee1 inhibitors, Adavosertib (AZD1775) and ZN-c3 (Azenosertib).
Comparative Analysis of Wee1 Inhibitors
The on-target effect of Wee1 inhibitors is primarily determined by their ability to inhibit the kinase activity of Wee1, which can be quantified by the half-maximal inhibitory concentration (IC50) in biochemical assays. The cellular potency is further assessed by measuring the concentration required to induce a biological effect, such as growth inhibition, in cancer cell lines.
| Inhibitor | Type | Biochemical IC50 (Wee1) | Cellular IC50 (H23 Cells) | Cellular IC50 (SW480 Cells) |
| This compound | Small Molecule | <10 nM[4][5] | <100 nM[4][5] | 100-1000 nM[4][5] |
| Adavosertib (AZD1775) | Small Molecule | 5.2 nM[6][7] | Not specified | Not specified |
| ZN-c3 (Azenosertib) | Small Molecule | 3.8 nM | Not specified | Not specified |
Experimental Protocols for On-Target Validation
To validate the on-target effects of this compound, a series of biochemical and cell-based assays are essential. These experiments aim to demonstrate direct inhibition of Wee1 kinase activity and the downstream cellular consequences of this inhibition.
Wee1 Kinase Biochemical Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of recombinant Wee1 kinase.
Principle: The assay quantifies the phosphorylation of a substrate by Wee1 kinase. The amount of phosphorylation is measured, often using a luminescence-based method where the signal is inversely proportional to the kinase activity.
Detailed Protocol (based on commercially available kits): [8][9][10]
-
Reagent Preparation:
-
Thaw recombinant human Wee1 enzyme, kinase assay buffer, ATP, and Wee1 substrate on ice.
-
Prepare a serial dilution of this compound and control inhibitors (e.g., Adavosertib) in the kinase assay buffer. A 10-point dilution series is recommended to determine the IC50 accurately.
-
-
Assay Reaction:
-
In a 96-well or 384-well plate, add the kinase assay buffer, the Wee1 substrate, and ATP to each well.
-
Add the diluted inhibitor or vehicle control (DMSO) to the respective wells.
-
Initiate the kinase reaction by adding the diluted recombinant Wee1 enzyme to each well, except for the "no enzyme" control wells.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and measure the remaining ATP using a detection reagent such as ADP-Glo™ or Kinase-Glo®. These reagents produce a luminescent signal that is inversely proportional to the amount of ADP produced (and thus kinase activity).
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of Wee1 inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Western Blot for Phospho-CDK1 (Tyr15)
This cell-based assay provides evidence of on-target Wee1 inhibition within a cellular context by measuring the phosphorylation status of its direct substrate, CDK1.
Principle: Wee1 phosphorylates CDK1 at Tyrosine 15 (Tyr15). Inhibition of Wee1 leads to a decrease in pCDK1 (Tyr15) levels. Western blotting uses specific antibodies to detect the levels of total CDK1 and phosphorylated CDK1.
-
Cell Culture and Treatment:
-
Plate cancer cells (e.g., H23 or SW480) and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or a control inhibitor for a specified time (e.g., 24 hours). Include a vehicle-treated control.
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-CDK1 (Tyr15) overnight at 4°C.[13][14]
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
To ensure equal protein loading, probe a separate membrane or strip and re-probe the same membrane with an antibody against total CDK1 and a loading control (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the pCDK1 levels to total CDK1 and the loading control. A dose-dependent decrease in the pCDK1/total CDK1 ratio indicates on-target Wee1 inhibition.
-
Cell Viability Assay
This assay assesses the functional consequence of Wee1 inhibition on cancer cell proliferation and survival.
Principle: Metabolically active cells reduce a tetrazolium salt (like MTT) to a colored formazan product or have a measurable amount of ATP (CellTiter-Glo). The amount of color or luminescence is proportional to the number of viable cells.
Detailed Protocol (MTT Assay): [15]
-
Cell Seeding and Treatment:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or control inhibitors for a desired period (e.g., 72 hours).
-
-
MTT Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the cellular IC50 value.
-
Alternative Protocol (CellTiter-Glo® Luminescent Cell Viability Assay): [4][6]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Reagent Addition: Add the CellTiter-Glo® reagent directly to the wells.
-
Incubation and Luminescence Measurement: Incubate for a short period (e.g., 10 minutes) to stabilize the luminescent signal and then measure the luminescence with a plate reader.
-
Data Analysis: The data analysis is similar to the MTT assay to determine the cellular IC50.
Visualizing the Molecular and Experimental Landscape
Diagrams generated using Graphviz provide a clear visual representation of the complex biological pathways and experimental workflows involved in the validation of Wee1 inhibitors.
Caption: The Wee1 signaling pathway at the G2/M checkpoint.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: Comparative logic of Wee1 inhibitors.
References
- 1. Structural Basis of Wee Kinases Functionality and Inactivation by Diverse Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 3. This compound | Wee1 | TargetMol [targetmol.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. origene.com [origene.com]
- 10. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 11. Phospho-CDK1 (Thr14, Tyr15) Polyclonal Antibody (44-686G) [thermofisher.com]
- 12. Phospho-CDK1 (Tyr15) Polyclonal Antibody (PA1-4617) [thermofisher.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Assessing the Kinase Selectivity of Wee1-IN-3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Wee1 kinase have emerged as a promising strategy, particularly for tumors with defects in the G1 cell cycle checkpoint. Wee1 is a critical gatekeeper of the G2/M checkpoint, and its inhibition can lead to mitotic catastrophe and cell death in cancer cells. Wee1-IN-3 (also known as JUN76288) has been identified as a potent inhibitor of Wee1 with a reported IC50 of less than 10 nM. However, a crucial aspect for the clinical translation of any kinase inhibitor is its selectivity profile across the human kinome. Off-target effects can lead to unforeseen toxicities and a narrow therapeutic window.
This guide provides a comparative assessment of the kinase selectivity of this compound against other well-characterized Wee1 inhibitors: AZD1775 (adavosertib), ZN-c3, and SGR-3515. Due to the limited availability of public data on the comprehensive kinase selectivity of this compound, this comparison focuses on the available data for the other inhibitors to provide a framework for evaluating potential selectivity profiles.
Comparative Kinase Selectivity Data
The following table summarizes the available quantitative data on the kinase selectivity of prominent Wee1 inhibitors. It is important to note that direct, head-to-head kinome-wide comparisons are often limited, and assay conditions can vary between studies.
| Inhibitor | Wee1 Potency | Key Off-Targets | Selectivity Profile |
| This compound | IC50 < 10 nM | Data not publicly available | Not publicly available |
| AZD1775 (Adavosertib) | IC50 = 5.2 nM | PLK1 (Polo-like kinase 1) | Known to be a non-selective inhibitor, with significant activity against PLK1. This lack of selectivity is thought to contribute to some of the observed toxicities in clinical trials. |
| ZN-c3 | IC50 = 3.9 nM | Reported to have high selectivity for Wee1 | Described as a highly selective inhibitor with significantly less activity against other kinases compared to AZD1775. |
| SGR-3515 | KD < 0.1 nM | Reported to have "excellent broad kinome selectivity" | Presented as an exquisitely selective inhibitor with an improved profile over AZD1775 and ZN-c3, particularly with reduced off-target liabilities. |
IC50: Half-maximal inhibitory concentration; KD: Dissociation constant. Data for AZD1775, ZN-c3, and SGR-3515 are compiled from various public sources and may have been generated using different assay formats.
Experimental Protocols
The assessment of kinase inhibitor selectivity is typically performed using large-scale screening platforms that test the compound against a broad panel of kinases. A common and well-established method is the KINOMEscan™ platform.
KINOMEscan™ Competition Binding Assay Protocol (General Overview):
This method quantifies the binding of a test compound to a panel of DNA-tagged kinases. The assay is based on a competitive binding format where the test compound competes with a proprietary, immobilized ligand for binding to the kinase active site.
-
Assay Components:
-
DNA-tagged recombinant human kinases: A large panel of kinases, each linked to a unique DNA tag.
-
Immobilized ligand: A proprietary ligand that binds to the active site of a broad range of kinases, immobilized on a solid support (e.g., beads).
-
Test Compound: The inhibitor being profiled (e.g., this compound).
-
-
Assay Procedure:
-
The DNA-tagged kinase, the immobilized ligand, and the test compound are incubated together to allow binding to reach equilibrium.
-
If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.
-
The mixture is then washed to remove unbound components.
-
-
Signal Quantification:
-
The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR).
-
A lower amount of bound kinase (and thus a lower qPCR signal) indicates a stronger interaction between the test compound and the kinase.
-
-
Data Analysis:
-
The results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to a vehicle control (e.g., DMSO).
-
This "percent of control" value can be used to generate a selectivity profile. For more detailed characterization, dissociation constants (Kd) are determined by running the assay with a range of compound concentrations. A lower Kd value indicates a higher binding affinity.
-
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of Wee1 inhibitors and the general workflow for assessing their selectivity, the following diagrams are provided.
Caption: The Wee1 signaling pathway at the G2/M checkpoint.
Wee1 Inhibition: A Comparative Guide to In Vitro Apoptosis Induction
The strategic targeting of cell cycle checkpoints is a promising avenue in cancer therapy. One such critical regulator is the Wee1 kinase, which governs the G2/M checkpoint, preventing cells with DNA damage from prematurely entering mitosis. Inhibition of Wee1 abrogates this checkpoint, forcing cancer cells with damaged DNA into mitotic catastrophe and subsequent apoptosis. This guide provides a comparative overview of the in vitro induction of apoptosis by Wee1 inhibitors, with a focus on the well-characterized inhibitor AZD1775 (adavosertib) and its emerging alternative, ZN-c3.
Performance Comparison of Wee1 Inhibitors in Inducing Apoptosis
The following table summarizes quantitative data from various in vitro studies, illustrating the efficacy of Wee1 inhibitors in inducing apoptosis across different cancer cell lines.
| Inhibitor | Cell Line | Concentration | Time (hours) | Apoptotic Effect (% of cells) | Citation |
| AZD1775 | HT29 (Colorectal) | 9.3 µM (IC50 with 5-FU) | - | - | [1][2] |
| HT29 (Colorectal) | 3.5 µM (IC50 alone) | - | - | [1][2] | |
| HT29 (Colorectal) | with 5-FU | - | 13% (Caspase-3 dependent) | [1][2] | |
| AZD1775 | OVCAR8 (Ovarian) | 500 nM | 72 | 26.7% | [3] |
| AZD1775 | CAOV3 (Ovarian) | 500 nM | 72 | 31.5% | [3] |
| AZD1775 | M048i (Ovarian) | 500 nM | 72 | 25.2% | [3] |
| AZD1775 | BHP7-13 (Thyroid) | 500 nM | - | 4.1% (Early apoptosis) | [4] |
| AZD1775 | K1 (Thyroid) | 500 nM | - | 8.4% (Early apoptosis) | [4] |
| AZD1775 | FTC-133 (Thyroid) | 500 nM | - | 5.0% (Early apoptosis) | [4] |
| AZD1775 | FTC-238 (Thyroid) | 500 nM | - | 3.4% (Early apoptosis) | [4] |
| ZN-c3 | Multiple Cell Lines | - | - | Potent anti-proliferative activity | [5][6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the methods for its confirmation, the following diagrams illustrate the Wee1 signaling pathway leading to apoptosis and a typical experimental workflow for its in vitro assessment.
Detailed Experimental Protocols
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC for detection. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluence and treat with the Wee1 inhibitor at various concentrations and time points. Include a vehicle-only control.
-
For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant to include any floating apoptotic cells. For suspension cells, collect by centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 500 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (100 µg/mL).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
FITC-negative and PI-negative cells are viable. FITC-positive and PI-negative cells are in early apoptosis. FITC-positive and PI-positive cells are in late apoptosis or necrosis.
-
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Principle: The assay provides a luminogenic substrate containing the DEVD sequence, which is recognized and cleaved by activated caspases-3 and -7. This cleavage releases aminoluciferin, a substrate for luciferase, which generates a luminescent signal proportional to the amount of caspase activity.
Protocol:
-
Assay Setup:
-
Plate cells in a white-walled 96-well plate and treat with the Wee1 inhibitor. Include appropriate controls.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
-
Reagent Addition:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cell culture medium.
-
-
Incubation and Measurement:
-
Gently mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1 to 3 hours.
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Western Blotting for Apoptotic Markers
This technique is used to detect the presence and quantify the levels of specific apoptosis-related proteins.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest, such as cleaved PARP and cleaved caspase-3.
Protocol:
-
Cell Lysis:
-
After treatment with the Wee1 inhibitor, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. The intensity of the bands corresponding to the cleaved, active forms of PARP and caspase-3 will indicate the level of apoptosis.
-
References
- 1. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD1775 induces toxicity through double-stranded DNA breaks independently of chemotherapeutic agents in p53-mutated colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of Wee1 inhibitor adavosertib on patient-derived high-grade serous ovarian cancer cells are multiple and independent of homologous recombination status [frontiersin.org]
- 4. Efficacy and Biomarker Analysis of Adavosertib in Differentiated Thyroid Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. onclive.com [onclive.com]
- 6. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Wee1 Kinase Inhibitors: Unveiling the Activity of Wee1-IN-3
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the inhibition of Wee1 kinase has emerged as a promising strategy, particularly for tumors with defects in the G1 cell cycle checkpoint. Wee1 is a critical regulator of the G2/M checkpoint, and its inhibition can lead to mitotic catastrophe and subsequent apoptosis in cancer cells. This guide provides a comparative analysis of a panel of Wee1 inhibitors, with a special focus on the recently identified molecule, Wee1-IN-3. We present a cross-validation of its activity in different cell lines alongside established Wee1 inhibitors: AZD1775 (Adavosertib), ZN-c3 (Azenosertib), and APR-1051.
Comparative Efficacy of Wee1 Inhibitors Across Cancer Cell Lines
The in vitro potency of Wee1 inhibitors is a key determinant of their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and other prominent Wee1 inhibitors across a range of cancer cell lines. It is important to note that direct head-to-head comparisons in the same study are limited, and experimental conditions may vary between different data sources.
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) |
| This compound | H23 | Non-Small Cell Lung Cancer | <100[1] |
| SW480 | Colorectal Adenocarcinoma | 100-1000[1] | |
| AZD1775 | H23 | Non-Small Cell Lung Cancer | 122[2] |
| SW480 | Colorectal Adenocarcinoma | 140[3] | |
| A427 | Lung Carcinoma | 116[4] | |
| OVCAR3 | Ovarian Adenocarcinoma | - | |
| ESCA Cell Lines | Esophageal Cancer | 300 - 600[5] | |
| Gastric Cancer Cell Lines | Gastric Cancer | 200 - 500 | |
| ZN-c3 | H23 | Non-Small Cell Lung Cancer | 103[2][6] |
| A427 | Lung Carcinoma | 75[6] | |
| OVCAR3 | Ovarian Adenocarcinoma | - | |
| APR-1051 | OVCAR3 | Ovarian Adenocarcinoma | - |
| OVCAR8 | Ovarian Adenocarcinoma | - | |
| SKOV3 | Ovarian Adenocarcinoma | - | |
| MDA-MB-157 | Triple-Negative Breast Cancer | - | |
| MDA-MB-231 | Triple-Negative Breast Cancer | - |
Understanding the Wee1 Signaling Pathway
The Wee1 kinase plays a pivotal role in cell cycle regulation, primarily at the G2/M checkpoint. Its main function is to inhibit Cyclin-Dependent Kinase 1 (CDK1), a key driver of mitotic entry. By phosphorylating CDK1 at the Tyr15 residue, Wee1 prevents premature entry into mitosis, allowing time for DNA repair. In many cancer cells, the G1 checkpoint is defective (often due to p53 mutations), making them highly reliant on the G2/M checkpoint for survival. Inhibition of Wee1 in these cells leads to the accumulation of DNA damage and forces them into a catastrophic mitotic event, resulting in cell death.
Caption: The Wee1 signaling pathway and the mechanism of Wee1 inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of experimental data, detailed methodologies are crucial. Below are standardized protocols for key assays used in the evaluation of Wee1 inhibitors.
Cell Viability Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the inhibitors on cancer cell lines and to determine their IC50 values.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (specific to each cell line)
-
96-well plates
-
Wee1 inhibitors (this compound, AZD1775, ZN-c3, APR-1051) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the Wee1 inhibitors in complete growth medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for 72 hours (or a desired time point) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
Western Blotting for Phospho-CDK1 (Tyr15)
This assay is used to confirm the on-target activity of the Wee1 inhibitors by measuring the phosphorylation status of its direct substrate, CDK1.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
6-well plates
-
Wee1 inhibitors
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-CDK1 (Tyr15) and mouse anti-β-actin (loading control)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of Wee1 inhibitors for a specified time (e.g., 24 hours). After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-CDK1 (Tyr15) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody against a loading control protein, such as β-actin, to ensure equal protein loading.
-
Analysis: Quantify the band intensities to determine the relative levels of phospho-CDK1 (Tyr15) in treated versus untreated cells. A decrease in the phospho-CDK1 signal indicates successful Wee1 inhibition.
Conclusion
The available data suggests that this compound is a potent inhibitor of Wee1 kinase with activity in the nanomolar range in certain cancer cell lines. Its efficacy appears to be comparable to that of other well-established Wee1 inhibitors like AZD1775 and ZN-c3 in the tested cell lines. However, further comprehensive studies are required to fully characterize the activity profile of this compound across a broader panel of cancer cell lines and to directly compare its potency and selectivity against other inhibitors under identical experimental conditions. The provided protocols offer a standardized framework for conducting such comparative studies, which will be essential for elucidating the full therapeutic potential of this novel Wee1 inhibitor.
References
- 1. schrodinger.com [schrodinger.com]
- 2. researchgate.net [researchgate.net]
- 3. texaschildrens.org [texaschildrens.org]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Validating PKMYT1's Role in WEE1 Inhibitor Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the role of Protein Kinase Membrane-Associated Tyrosine/Threonine 1 (PKMYT1) in mediating resistance to WEE1 inhibitors. While the query specifically mentioned Wee1-IN-3, publicly available data on this compound is limited. Therefore, this guide will focus on the well-documented resistance mechanisms involving the clinical-stage WEE1 inhibitor adavosertib (AZD1775) and compare its performance with other relevant alternatives, providing a framework for understanding potential resistance to WEE1 inhibitors as a class.
Introduction to WEE1 and PKMYT1 in Cell Cycle Control
WEE1 and PKMYT1 are crucial kinases that regulate the G2/M cell cycle checkpoint.[1][2][3] They act as mitotic inhibitors by phosphorylating and inactivating Cyclin-Dependent Kinase 1 (CDK1), the key enzyme required for entry into mitosis.[1][4] WEE1 primarily phosphorylates CDK1 on the Tyrosine 15 (Tyr15) residue, while PKMYT1, a dual-specificity kinase, can phosphorylate both Tyr15 and Threonine 14 (Thr14).[1][2] This inhibitory action prevents cells with DNA damage from prematurely entering mitosis, allowing time for repair and thus maintaining genomic stability.[5][6] Many cancer cells, particularly those with a defective G1 checkpoint (e.g., due to p53 mutations), become heavily reliant on the G2/M checkpoint for survival, making WEE1 an attractive therapeutic target.[5][7][8]
The Role of PKMYT1 in Acquired Resistance to WEE1 Inhibition
A significant mechanism of acquired resistance to WEE1 inhibitors, such as adavosertib, is the upregulation of PKMYT1.[1][4][9] WEE1 and PKMYT1 are functionally redundant to some extent; when WEE1 is inhibited, cancer cells can compensate by increasing the expression and activity of PKMYT1.[1][2] This compensatory PKMYT1 activity maintains the inhibitory phosphorylation on CDK1, allowing cancer cells to escape the mitotic catastrophe that would otherwise be induced by the WEE1 inhibitor.[1][10] This resistance mechanism has been observed both in vitro and in vivo.[1][4]
Comparative Efficacy of WEE1 Inhibitors and the Impact of PKMYT1
The following table summarizes the key characteristics of various WEE1 inhibitors and the PKMYT1 inhibitor lunresertib (RP-6306). Limited information is available for this compound.
| Inhibitor | Target(s) | IC50 | Key Characteristics |
| This compound | WEE1 | <10 nM[11] | Potent WEE1 kinase inhibitor with anticancer activities. Data on PKMYT1-mediated resistance is not publicly available.[11] |
| Adavosertib (AZD1775) | WEE1 | 5.2 nM[11] | First-in-class, extensively studied WEE1 inhibitor. Resistance is well-documented to be mediated by PKMYT1 upregulation.[1][9][12] |
| Azenosertib (ZN-c3) | WEE1 | 3.9 nM[11] | Orally active and selective WEE1 inhibitor with a potentially better safety profile than adavosertib.[1][13] Shows synergy with PKMYT1 inhibition.[14] |
| PD0166285 | WEE1, PKMYT1 (weak) | 24 nM (WEE1), 72 nM (PKMYT1)[11] | A dual inhibitor of WEE1 and, to a lesser extent, PKMYT1 (Myt1).[10][11] |
| Lunresertib (RP-6306) | PKMYT1 | 14 nM[11] | First-in-class, potent, and selective oral PKMYT1 inhibitor. Used to overcome WEE1 inhibitor resistance.[10][14] |
Overcoming Resistance: Synergistic Combination of WEE1 and PKMYT1 Inhibitors
The functional redundancy of WEE1 and PKMYT1 provides a strong rationale for a dual-inhibition strategy. Combining a WEE1 inhibitor with a PKMYT1 inhibitor has been shown to be highly synergistic in killing cancer cells, effectively overcoming the resistance mediated by PKMYT1 upregulation.[14][15][16] This combination leads to a more profound and sustained activation of CDK1, forcing cells with damaged DNA into a lethal mitotic catastrophe.[14]
Quantitative Data on Synergistic Effects
The following data is derived from studies on the combination of adavosertib (WEE1i) and lunresertib (PKMYT1i) in the U2OS osteosarcoma cell line.
| Combination Therapy | Assay | Result | Reference |
| Adavosertib + Lunresertib | Cell Viability (5-day treatment) | Strong synergistic killing of U2OS cells at concentrations as low as 100 nM. | [14][17] |
| Adavosertib + Lunresertib | Synergy Score (ZIP model) | A synergy score of ≥10, indicating strong synergy. | [17] |
| Adavosertib + Lunresertib | Replication Stress (4-hour treatment) | Synergistic induction of replication stress and replication catastrophe. | [14] |
| ZN-c3 + Lunresertib | Cell Viability (5-day treatment) | Strong synergistic interaction observed in U2OS cells. | [16][18] |
Signaling Pathways and Resistance Mechanism
The diagrams below, generated using Graphviz, illustrate the key signaling pathways and the mechanism of resistance.
Caption: WEE1 and PKMYT1 mediate G2/M arrest.
Caption: PKMYT1 upregulation confers resistance.
Caption: Dual inhibition restores therapeutic effect.
Experimental Protocols
Detailed methodologies are crucial for validating these findings. Below are summarized protocols based on published studies.
Cell Viability Assay (Dose-Response Matrix)
-
Cell Seeding: Seed cancer cells (e.g., U2OS) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a dose-response matrix of the WEE1 inhibitor (e.g., adavosertib) and the PKMYT1 inhibitor (e.g., lunresertib) using serial dilutions.
-
Treatment: Treat the cells with the inhibitors, alone or in combination, across a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).[17]
-
Viability Assessment: Measure cell viability using a suitable method, such as crystal violet staining or a resazurin-based assay.
-
Data Analysis: Normalize the viability data to the vehicle control and plot dose-response curves. Calculate synergy scores using a model such as the Zero Interaction Potency (ZIP) model.[17]
Western Blot for CDK1 Phosphorylation
-
Cell Treatment: Treat cells with the WEE1 inhibitor, PKMYT1 inhibitor, or the combination for a specified time (e.g., 4 hours).[18]
-
Lysate Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to collect total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phospho-CDK1 (Tyr15), phospho-CDK1 (Thr14), total CDK1, and a loading control (e.g., tubulin or actin) overnight at 4°C.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify band intensities to determine the relative levels of phosphorylated CDK1.
Experimental Workflow Diagram
Caption: Workflow for resistance mechanism study.
Conclusion
The upregulation of PKMYT1 is a clinically relevant mechanism of resistance to WEE1 inhibitors like adavosertib. While specific data for this compound is lacking, the functional redundancy between WEE1 and PKMYT1 suggests that this could be a class-wide resistance mechanism. Preclinical data strongly support the synergistic use of dual WEE1 and PKMYT1 inhibitors to overcome this resistance, offering a promising therapeutic strategy. Further investigation is warranted to characterize the resistance profile of specific inhibitors like this compound and to translate the success of combination therapies into clinical practice.
References
- 1. Frontiers | Targeting the DNA Damage Response for Cancer Therapy by Inhibiting the Kinase Wee1 [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Wee1 Kinase: A Potential Target to Overcome Tumor Resistance to Therapy [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. WEE1 Inhibitor: Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wee1 kinase as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 8. What WEE1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 9. Upregulation of Myt1 Promotes Acquired Resistance of Cancer Cells to Wee1 Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Myt1 overexpression mediates resistance to cell cycle and DNA damage checkpoint kinase inhibitors [frontiersin.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Safety, anti-tumor activity, and biomarker analysis in a phase 1 trial of the once-daily Wee1 inhibitor adavosertib (AZD1775) in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Recent Advances of WEE1 Inhibitors and Statins in Cancers With p53 Mutations [frontiersin.org]
- 14. Synthetic lethal interaction between WEE1 and PKMYT1 is a target for multiple low-dose treatment of high-grade serous ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. academic.oup.com [academic.oup.com]
Safety Operating Guide
Personal protective equipment for handling Wee1-IN-3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety, handling, and disposal protocols for the potent Wee1 kinase inhibitor, Wee1-IN-3. Adherence to these guidelines is critical to ensure personal safety and maintain experimental integrity.
Immediate Safety Information
This compound is a potent small molecule inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, compounds of this nature should be handled with care, assuming they are potentially hazardous. The following recommendations are based on guidelines for handling potent kinase inhibitors and general laboratory safety protocols.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound in solid or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Double Gloves | Two pairs of nitrile gloves. Change outer glove immediately upon contamination. |
| Body Protection | Laboratory Coat | Disposable, solid-front, back-closing lab coat. |
| Eye Protection | Safety Goggles | Chemical splash goggles. |
| Face Protection | Face Shield | To be worn in addition to safety goggles when there is a splash hazard. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of stock solutions should be performed in a certified chemical fume hood. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for both safety and maintaining the stability of this compound.
Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | |
| 4°C | Up to 2 years | ||
| In Solvent | -80°C | Up to 6 months | Avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot into single-use volumes. |
Preparation of Stock Solutions
Solubility: this compound is soluble in DMSO.[1]
Procedure:
-
Ensure all necessary PPE is worn and work is conducted in a chemical fume hood.
-
Equilibrate the vial of solid this compound to room temperature before opening.
-
Add the appropriate volume of newly opened, anhydrous DMSO to the vial to achieve the desired stock concentration.
-
Cap the vial tightly and vortex until the solid is completely dissolved. Gentle warming or sonication may be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, light-protected tubes for storage at -80°C or -20°C.
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Liquid Waste (e.g., unused stock solutions, media containing this compound) | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain. |
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Experimental Protocols
Below are detailed methodologies for common experiments involving Wee1 inhibitors.
Cell Viability (MTT) Assay
This protocol is adapted from procedures used for evaluating the effect of Wee1 inhibitors on cancer cell lines.[2][3]
Objective: To determine the cytotoxic effect of this compound on a cell line of interest.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A vehicle control (DMSO) should also be prepared.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle control.
-
Incubate the plate for the desired time period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Kinase Assay
This protocol provides a general framework for an in vitro kinase assay to measure the inhibitory activity of this compound against the Wee1 kinase.[4][5]
Objective: To determine the IC50 of this compound for the Wee1 kinase.
Materials:
-
Recombinant Wee1 enzyme
-
Wee1 substrate
-
Kinase assay buffer
-
ATP
-
This compound stock solution (in DMSO)
-
96-well plate
-
Kinase detection reagent (e.g., Kinase-Glo®)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant Wee1 enzyme to each well (except for "no enzyme" controls).
-
Add the Wee1 substrate to each well.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the kinase detection reagent according to the manufacturer's instructions.
-
Measure the luminescence using a microplate reader.
-
Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: A simplified diagram of the Wee1 signaling pathway in the G2/M cell cycle checkpoint.
Caption: A typical experimental workflow for screening the effect of a kinase inhibitor on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WEE1 inhibition by MK1775 as a single-agent therapy inhibits ovarian cancer viability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WEE1 inhibition targets cell cycle checkpoints for triple negative breast cancers to overcome cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
